4-Methylhistamine
Beschreibung
RN given refers to parent cpd
Structure
2D Structure
Eigenschaften
IUPAC Name |
2-(5-methyl-1H-imidazol-4-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-5-6(2-3-7)9-4-8-5/h4H,2-3,7H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYXPZQILZRKJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
36376-47-3 (di-hydrochloride) | |
| Record name | 4-Methylhistamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036507310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90957812 | |
| Record name | 4-Methylhistamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90957812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36507-31-0 | |
| Record name | 4-Methylhistamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36507-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylhistamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036507310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylhistamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90957812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-METHYLHISTAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54ST71P9EE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Methylhistamine Signaling Pathway Activation
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methylhistamine (4-MeH) is a potent and selective agonist for the histamine H4 receptor (H4R), making it an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of this receptor.[1][2][3] While it displays over 100-fold selectivity for the H4R, it retains some activity at the H2 receptor at higher concentrations.[2][4] This guide provides a comprehensive overview of the signaling pathways activated by this compound, with a primary focus on its action at the H4 receptor. It includes detailed summaries of its receptor binding and functional potency, descriptions of downstream signaling cascades including G-protein coupling, MAPK, and JAK/STAT pathways, and detailed protocols for key experimental assays.
Receptor Selectivity and Potency of this compound
This compound's utility as a research tool stems from its high affinity and selectivity for the human histamine H4 receptor. Its affinity for H1 and H3 receptors is significantly lower. The following table summarizes the quantitative data on this compound's interaction with the four histamine receptor subtypes.
| Receptor Subtype | Ligand Parameter | Value | Species | Reference |
| Human H4R | Kᵢ (binding affinity) | 50 nM | Human | |
| pEC₅₀ (potency) | 7.4 | Human | ||
| Kᵢ (binding affinity) | 7.0 nM | Human | ||
| Rat H4R | Kᵢ (binding affinity) | 73 nM | Rat | |
| pEC₅₀ (potency) | 5.6 | Rat | ||
| Mouse H4R | Kᵢ (binding affinity) | 55 nM | Mouse | |
| pEC₅₀ (potency) | 5.8 | Mouse | ||
| Human H3R | Kᵢ (binding affinity) | >10,000 nM | Human | |
| Human H2R | -log KD | 4.27 | Guinea-pig | |
| -log EC₅₀ | 5.23 | Guinea-pig | ||
| Human H1R | -log KD | 3.55 | Guinea-pig | |
| -log EC₅₀ | 4.57 | Guinea-pig |
Core Signaling Pathways
Primary Signaling: Histamine H4 Receptor (Gi/o-coupled)
The predominant signaling pathway activated by this compound is through the histamine H4 receptor, a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Activation of this pathway is central to the role of H4R in mediating immune responses, particularly the chemotaxis of immune cells like mast cells and eosinophils.
Downstream Effects:
-
Inhibition of Adenylyl Cyclase: Upon binding of this compound, the activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
MAPK Pathway Activation: this compound stimulation of H4R leads to the phosphorylation and activation of Mitogen-Activated Protein Kinases (MAPK), including ERK1/2 and p38. This pathway is crucial for mediating pro-inflammatory responses.
-
PI3K/Akt Pathway Activation: The pathway involving Phosphoinositide 3-kinase (PI3K) and Akt is also activated, contributing to cell signaling that regulates cell survival and proliferation.
-
NF-κB Activation: Activation of the H4R can lead to the activation of the transcription factor NF-κB, which in turn promotes the expression of pro-inflammatory genes and cytokines like TNF-α, IL-6, and MCP-1.
-
JAK/STAT Pathway: Recent studies have indicated that H4R activation by this compound can also trigger the JAK/STAT signaling pathway, further contributing to the regulation of inflammatory responses.
-
Physiological Consequences: These signaling events culminate in various cellular responses, including chemotaxis, changes in cell shape, upregulation of adhesion molecules, and the release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines.
Secondary Signaling: Histamine H2 Receptor (Gs-coupled)
While significantly less potent than at H4R, this compound can act as an agonist at the histamine H2 receptor. The H2R is a Gs-coupled receptor. Its activation by 4-MeH, typically at micromolar concentrations, leads to the stimulation of adenylyl cyclase.
Downstream Effects:
-
Activation of Adenylyl Cyclase: The Gαs subunit activates adenylyl cyclase, increasing the conversion of ATP to cAMP.
-
Increased cAMP Levels: This leads to an accumulation of intracellular cAMP, which in turn activates downstream effectors like Protein Kinase A (PKA).
-
Physiological Consequences: H2R-mediated signaling is involved in various physiological processes, including gastric acid secretion and smooth muscle relaxation. In immune cells, H2R activation can have modulatory, often anti-inflammatory, effects, such as the suppression of TNF-alpha synthesis.
Experimental Protocols
Detailed methodologies are critical for the accurate characterization of this compound's activity. Below are protocols for key assays.
Radioligand Competition Binding Assay (for Kᵢ Determination)
This assay quantifies the affinity of this compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
-
Materials:
-
Cell membranes prepared from cells stably expressing the human histamine receptor of interest (e.g., H4R in HEK293 or CHO cells).
-
Radioligand: e.g., [³H]histamine for H4R or [³H]mepyramine for H1R.
-
Test Compound: this compound, serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
GF/C glass fiber filters (or similar).
-
Scintillation fluid and counter.
-
-
Protocol:
-
In a 96-well plate, combine cell membranes (e.g., 15 µ g/well ), a fixed concentration of radioligand (e.g., 10 nM [³H]histamine), and varying concentrations of this compound.
-
Define non-specific binding by adding a high concentration of an unlabeled ligand (e.g., 100 µM histamine) to a set of wells.
-
Incubate the plate for 60-120 minutes at 25-30°C to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with cold wash buffer to remove unbound radioligand.
-
Dry the filters, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Use a non-linear regression model (e.g., one-site fit) to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
-
cAMP Accumulation Assay (for Functional Potency)
This assay measures the functional consequence of H4R (Gi-coupled) or H2R (Gs-coupled) activation on intracellular cAMP levels.
-
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human H3 or H4 receptor.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA.
-
Stimulation agent (for Gi assays): Forskolin (to pre-stimulate adenylyl cyclase).
-
Phosphodiesterase inhibitor: IBMX (0.5 mM, to prevent cAMP degradation).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
-
Protocol (for Gi-coupled H4R):
-
Plate H4R-expressing cells in a 96- or 384-well plate and allow them to attach overnight.
-
Remove culture medium and add assay buffer containing IBMX.
-
Add serial dilutions of this compound.
-
Add a low concentration of forskolin to all wells (except basal controls) to stimulate adenylyl cyclase. This allows for the measurement of inhibition.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen detection kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (or pEC₅₀) and the maximum inhibition of the forskolin-stimulated response.
-
GTPγS Binding Assay (for G-protein Activation)
This assay directly measures the activation of G-proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.
-
Materials:
-
Cell membranes from cells expressing the H4 receptor.
-
Radioligand: [³⁵S]GTPγS.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP, and 0.1% BSA.
-
Test Compound: this compound.
-
-
Protocol:
-
In a 96-well plate, add cell membranes, assay buffer, and diluted this compound.
-
Incubate for 15 minutes at 30°C.
-
Initiate the binding reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).
-
Incubate for 30-60 minutes at 30°C.
-
Terminate the reaction and separate bound from free [³⁵S]GTPγS (e.g., via filtration).
-
Quantify bound radioactivity.
-
Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the log concentration of this compound to determine the EC₅₀ for G-protein activation.
-
MAPK Activation Assay (Western Blot)
This protocol is used to detect the phosphorylation (and thus activation) of downstream kinases like ERK1/2.
-
Materials:
-
Mast cells or other H4R-expressing cells (1 x 10⁶ cells per condition).
-
Stimulation Agent: this compound (e.g., 10 µM).
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: Anti-phospho-ERK1/2 and Anti-total-ERK1/2.
-
Secondary antibody: HRP-conjugated anti-rabbit IgG.
-
SDS-PAGE gels and Western blotting equipment.
-
Chemiluminescent substrate.
-
-
Protocol:
-
Starve cells of serum for several hours to reduce basal kinase activity.
-
Stimulate cells with this compound for various time points (e.g., 0, 1, 3, 10, 30 minutes).
-
Terminate stimulation by placing cells on ice and washing with cold PBS.
-
Lyse the cells and collect the protein lysate. Determine protein concentration (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or milk in TBST) for 1 hour.
-
Incubate with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using a chemiluminescent substrate.
-
Strip the blot and re-probe with the anti-total-ERK1/2 antibody to confirm equal protein loading.
-
Data Analysis: Use densitometry to quantify band intensity. Express phospho-ERK levels as a ratio to total-ERK levels.
-
Conclusion
This compound is a cornerstone tool for investigating H4 receptor pharmacology. Its high selectivity enables the precise dissection of the H4R-mediated signaling cascade, which is predominantly coupled to Gi/o proteins. This activation leads to the inhibition of adenylyl cyclase and the stimulation of critical pro-inflammatory pathways, including MAPK and NF-κB. Understanding these pathways is essential for researchers in immunology and inflammation and for professionals developing novel therapeutics targeting the histamine H4 receptor for conditions such as atopic dermatitis, pruritus, and other allergic diseases. The experimental protocols provided herein offer a robust framework for the continued characterization of H4R-targeted compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of this compound as the first potent and selective H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Evaluation of Histamine H1-, H2-, and H3-Receptor Ligands at the Human Histamine H4 Receptor: Identification of this compound as the First Potent and Selective H4 Receptor Agonist | Semantic Scholar [semanticscholar.org]
- 4. Selectivity of this compound at H1- and H2-receptors in the guinea-pig isolated ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 4-Methylhistamine in Mast Cell Degranulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the function of 4-Methylhistamine in mast cell degranulation. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed information on the underlying mechanisms, experimental protocols, and signaling pathways.
Introduction: this compound as a Selective Histamine H4 Receptor Agonist
This compound is a potent and selective agonist for the histamine H4 receptor (H4R), which is highly expressed on various immune cells, most notably mast cells. Its selectivity for H4R makes it an invaluable tool for investigating the specific roles of this receptor in cellular processes, distinguishing its effects from those mediated by H1, H2, and H3 receptors. In the context of mast cell biology, this compound-induced activation of H4R triggers a cascade of intracellular events culminating in degranulation—the release of pre-formed mediators such as histamine, serotonin, and proteases from cytoplasmic granules. This process is a critical component of allergic and inflammatory responses. Beyond degranulation, H4R activation by this compound also stimulates the synthesis and release of a wide array of cytokines, chemokines, and lipid mediators, further amplifying the inflammatory cascade.
Quantitative Analysis of this compound-Induced Mast Cell Degranulation
The potency and efficacy of this compound in inducing mast cell degranulation can be quantified through dose-response studies, typically by measuring the release of granule-associated enzymes like β-hexosaminidase. While this compound is recognized as a potent H4R agonist, specific EC50 (half-maximal effective concentration) and Emax (maximum effect) values for degranulation are influenced by the type of mast cell (e.g., primary human mast cells, human mast cell lines like LAD2, or rodent-derived mast cells) and the specific experimental conditions.
Table 1: Potency and Efficacy of this compound in Mast Cell Degranulation
| Mast Cell Type | Assay | Parameter | Value | Reference |
| Human Mast Cells | Degranulation, Cytokine Production | Agonist Activity | Induces sustained intracellular calcium mobilization, degranulation, and cytokine production. | [1] |
| Human Mast Cells | Leukotriene Production | Agonist Activity | Induces the production of cysteinyl leukotrienes and LTB4. | [1] |
| Mouse Mast Cells | IL-6 Production | Agonist Activity | Induces IL-6 production, an effect potentiated by LPS. | [2] |
| Human Cord Blood-derived Mast Cells | Cytokine Synthesis | Agonist Activity | Stimulates the synthesis of IL-4 and IL-5. | [2] |
| Murine Bone Marrow-derived Mast Cells | TNF-α Synthesis | Agonist Activity | Stimulates the synthesis of Tumor Necrosis Factor-α (TNF-α). | [2] |
Signaling Pathways of this compound-Induced Mast Cell Degranulation
The activation of the H4 receptor by this compound initiates a complex signaling cascade within the mast cell, leading to degranulation and mediator release. This pathway is primarily mediated by the Gαi/o family of G-proteins.
Upon binding of this compound to the H4R, the Gαi/o subunit is activated, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the G-protein, in turn, activate phospholipase C (PLC). Activated PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This initial calcium release is followed by a sustained influx of extracellular calcium.
The rise in intracellular calcium, along with the activation of DAG-dependent protein kinase C (PKC), are critical for the fusion of granule membranes with the plasma membrane, resulting in the exocytosis of pre-formed mediators. Concurrently, H4R activation also leads to the phosphorylation and activation of downstream signaling molecules, including extracellular signal-regulated kinase (ERK) and phosphatidylinositol 3-kinase (PI3K), which are involved in the transcription and synthesis of pro-inflammatory cytokines and chemokines.
Experimental Protocols
Measurement of Mast Cell Degranulation (β-Hexosaminidase Release Assay)
This assay quantifies the release of the granular enzyme β-hexosaminidase as an index of mast cell degranulation.
Materials:
-
Mast cells (e.g., LAD2, HMC-1, or primary human/mouse mast cells)
-
Tyrode's buffer (or other suitable physiological buffer)
-
This compound stock solution
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase
-
0.1% Triton X-100 lysis buffer
-
Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10.0)
-
96-well microtiter plates
-
Microplate reader (405 nm absorbance)
Procedure:
-
Cell Preparation: Culture mast cells to the desired density. On the day of the experiment, wash the cells and resuspend them in Tyrode's buffer at a concentration of 1-5 x 10^5 cells/mL.
-
Plating: Aliquot 50 µL of the cell suspension into each well of a 96-well plate.
-
Stimulation: Add 50 µL of Tyrode's buffer containing various concentrations of this compound to the appropriate wells. For negative control (spontaneous release), add 50 µL of buffer alone. For positive control (total release), add 50 µL of 0.1% Triton X-100.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the degranulation reaction by placing the plate on ice. Centrifuge the plate at 400 x g for 5 minutes at 4°C to pellet the cells.
-
Supernatant Collection: Carefully collect 25 µL of the supernatant from each well and transfer to a new 96-well plate.
-
Substrate Addition: Add 50 µL of pNAG solution to each well containing the supernatant.
-
Enzymatic Reaction: Incubate the plate at 37°C for 60-90 minutes.
-
Stopping the Reaction: Add 200 µL of stop solution to each well.
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Calculation: The percentage of β-hexosaminidase release is calculated as: % Release = [(Absorbance of sample - Absorbance of spontaneous release) / (Absorbance of total release - Absorbance of spontaneous release)] x 100
Measurement of Intracellular Calcium Mobilization
This protocol outlines the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) in response to this compound stimulation using a fluorescent calcium indicator.
Materials:
-
Mast cells
-
Physiological salt solution (e.g., HBSS)
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
This compound stock solution
-
Fluorimeter or fluorescence microscope equipped for ratiometric imaging or single-wavelength intensity measurement.
Procedure:
-
Cell Loading: Incubate mast cells with the calcium indicator dye (e.g., 1-5 µM Fura-2 AM with 0.02% Pluronic F-127) in physiological salt solution for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with fresh physiological salt solution to remove extracellular dye.
-
Equilibration: Allow the cells to equilibrate for 15-30 minutes at room temperature or 37°C.
-
Baseline Measurement: Measure the baseline fluorescence of the cells before stimulation. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm. For Fluo-4, excitation is at ~494 nm and emission at ~516 nm.
-
Stimulation: Add this compound at the desired concentration to the cells while continuously recording the fluorescence.
-
Data Acquisition: Record the change in fluorescence intensity or ratio over time.
-
Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium concentration. For ratiometric dyes like Fura-2, the ratio of emissions at the two excitation wavelengths is calculated to determine the relative [Ca²⁺]i.
Conclusion
This compound serves as a critical pharmacological tool for elucidating the role of the histamine H4 receptor in mast cell function. Its ability to selectively activate H4R has demonstrated that this receptor is a key player in mast cell degranulation, calcium mobilization, and the production of a broad spectrum of inflammatory mediators. The detailed understanding of the signaling pathways and the availability of robust experimental protocols to study these effects are essential for the development of novel therapeutic strategies targeting H4R for the treatment of allergic and inflammatory diseases. Further research to quantify the precise potency and efficacy of this compound across different mast cell populations will enhance its utility in preclinical drug development and our fundamental understanding of mast cell biology.
References
The Role of 4-Methylhistamine in Eosinophil Chemotaxis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eosinophils are key effector cells in allergic inflammation and parasitic infections. Their recruitment to inflammatory sites is a tightly regulated process orchestrated by a variety of chemoattractants. Among these, histamine, acting through its four distinct G protein-coupled receptors (GPCRs), has been identified as a significant modulator of eosinophil function. This technical guide provides an in-depth analysis of the role of 4-methylhistamine, a potent and selective histamine H4 receptor (H4R) agonist, in directing eosinophil chemotaxis. We will explore the underlying signaling mechanisms, present quantitative data from key studies, detail relevant experimental protocols, and discuss the implications for drug development in the context of allergic diseases.
Introduction: The Histamine H4 Receptor and Eosinophil Function
Histamine, a well-known mediator of allergic reactions, exerts its diverse effects through four receptor subtypes: H1R, H2R, H3R, and H4R. While H1R and H2R are traditionally associated with acute allergic symptoms and gastric acid secretion, respectively, the discovery of the H4R has unveiled a crucial role for histamine in immunomodulation.[1][2] The H4 receptor is predominantly expressed on hematopoietic cells, including eosinophils, mast cells, dendritic cells, and T cells, positioning it as a key player in inflammatory responses.[1][2][3]
Eosinophils, granulocytes implicated in the pathogenesis of allergic diseases such as asthma and atopic dermatitis, express significant levels of H4R mRNA. Activation of this receptor on eosinophils by histamine and its selective agonists, such as this compound, triggers a cascade of events culminating in directed cell migration, a process known as chemotaxis.
Quantitative Analysis of this compound's Effects on Eosinophils
Several studies have quantified the effects of this compound and histamine on eosinophil functions, particularly shape change and chemotaxis. The following tables summarize key quantitative data from the literature.
Table 1: Agonist-Induced Eosinophil Responses
| Agonist | Response | EC50 Value | Reference |
| Histamine | Eosinophil Shape Change | 19 nM | |
| Histamine | Eosinophil Chemotaxis | 83 nM | |
| This compound | Eosinophil Shape Change | 0.36 ± 0.09 µM | |
| This compound | Murine BMMC Migration | 12 µM | |
| Imetit (H4R agonist) | Eosinophil Shape Change | 25 nM | |
| Clobenpropit (H4R agonist) | Eosinophil Shape Change | 72 nM |
Table 2: Antagonist Inhibition of Histamine-Induced Eosinophil Responses
| Antagonist | Response Inhibited | IC50 Value | Reference |
| JNJ 7777120 (H4R antagonist) | Histamine-induced Eosinophil Shape Change | 0.3 µM | |
| JNJ 7777120 (H4R antagonist) | Histamine-induced Eosinophil Chemotaxis | 86 nM | |
| Thioperamide (H3R/H4R antagonist) | Histamine-induced Eosinophil Shape Change | 1.4 µM | |
| Thioperamide (H3R/H4R antagonist) | Histamine-induced Eosinophil Chemotaxis | 519 nM |
Signaling Pathways of H4R-Mediated Eosinophil Chemotaxis
The chemotactic response of eosinophils to this compound is initiated by the binding of the agonist to the H4 receptor, a Gαi/o-coupled GPCR. This interaction triggers a downstream signaling cascade that leads to cellular polarization and migration.
Caption: Signaling pathway of H4R-mediated eosinophil chemotaxis.
Activation of the Gαi/o protein inhibits adenylyl cyclase and leads to the activation of Phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, a critical step for cell motility. The rise in intracellular calcium, along with other signaling events, promotes the polymerization of actin filaments. This cytoskeletal rearrangement is fundamental for the changes in cell shape and the formation of pseudopods necessary for directed movement. Concurrently, H4R activation leads to the upregulation of adhesion molecules such as CD11b/CD18 (Mac-1) and ICAM-1 on the eosinophil surface, facilitating their adhesion to the endothelium and subsequent transmigration into tissues.
Experimental Protocols
The study of this compound's effect on eosinophil chemotaxis involves a series of well-defined experimental procedures.
Eosinophil Isolation
Human eosinophils are typically isolated from the peripheral blood of healthy or atopic donors. A common method involves:
-
Anticoagulant Treatment: Collection of whole blood in tubes containing an anticoagulant (e.g., EDTA).
-
Granulocyte Enrichment: Dextran sedimentation or Ficoll-Paque density gradient centrifugation to separate granulocytes from other blood components.
-
Eosinophil Purification: Negative selection using immunomagnetic beads to deplete neutrophils. This is often achieved by targeting CD16, which is expressed on neutrophils but not eosinophils. The purity of the isolated eosinophils should be assessed by microscopy of stained cytospins and is typically >95%.
Eosinophil Chemotaxis Assay (Transwell System)
The chemotactic response of eosinophils to this compound can be quantitatively assessed using a Transwell migration assay.
References
- 1. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of histamine and its receptors in allergic and inflammatory bowel diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PMC [pmc.ncbi.nlm.nih.gov]
4-Methylhistamine: A Selective Agonist for the Histamine H4 Receptor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylhistamine is a critical pharmacological tool for investigating the physiological and pathophysiological roles of the histamine H4 receptor (H4R). As a potent and selective agonist, it allows for the specific activation of the H4R, facilitating the elucidation of its functions in various cellular and systemic processes, particularly within the immune system. This technical guide provides a comprehensive overview of this compound, detailing its receptor binding and functional activity, experimental protocols for its characterization, and the signaling pathways it initiates.
Data Presentation: Receptor Selectivity and Potency
This compound exhibits a distinct selectivity profile across the four histamine receptor subtypes. While it is a potent agonist at the H4 receptor, it also displays significant activity at the H2 receptor. Its affinity for H1 and H3 receptors is considerably lower.[1][2][3] The following tables summarize the quantitative data on the binding affinity (Ki) and functional potency (EC50) of this compound at human histamine receptors.
Table 1: Binding Affinity (Ki) of this compound at Human Histamine Receptors
| Receptor | Radioligand | Cell Line/Tissue | Ki (nM) | Reference(s) |
| H1R | [3H]mepyramine | Not specified | >10,000 | [1] |
| H2R | [125I]iodoaminopotentidine | Not specified | ~5,000 | [1] |
| H3R | [3H]Nα-methylhistamine | HEK-293 | 19,000 | |
| H4R | [3H]histamine | SK-N-MC | 50 | |
| H4R | [3H]histamine | HEK-293 | 7.0 ± 1.2 |
Table 2: Functional Potency (EC50/pEC50) of this compound at Human Histamine Receptors
| Receptor | Functional Assay | Cell Line/Tissue | pEC50 | EC50 (nM) | Efficacy | Reference(s) |
| H2R | Gastric acid secretion (in vivo) | Rat | - | - | Active | |
| H4R | GTPγS binding | Sf9 | 7.4 ± 0.1 | ~40 | Full agonist (α=1) | |
| H4R | Inhibition of IL-12p70 secretion | Human monocytes | 5.7 - 6.9 | - | - | |
| H4R | Eosinophil shape change | Human eosinophils | - | 19 | - | |
| H4R | Eosinophil chemotaxis | Human eosinophils | - | 83 | - |
Signaling Pathways
Activation of the histamine H4 receptor by this compound primarily initiates a signaling cascade through the Gαi/o family of G proteins. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The dissociation of the Gβγ subunits can, in turn, activate other downstream effectors, including phospholipase C (PLC), which leads to the mobilization of intracellular calcium. Furthermore, H4R activation is known to stimulate the mitogen-activated protein kinase (MAPK) pathway.
References
- 1. Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of this compound as the first potent and selective H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Compared pharmacology of human histamine H3 and H4 receptors: structure-activity relationships of histamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 4-Methylhistamine in T-Cell Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histamine, a well-known biogenic amine, is a critical mediator in allergic and inflammatory responses. Its diverse functions are mediated through four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4. While the roles of H1 and H2 receptors in immunity have been studied for decades, the discovery of the histamine H4 receptor (H4R) has unveiled new dimensions of histamine's immunomodulatory capabilities. The H4R is predominantly expressed on cells of hematopoietic origin, including mast cells, eosinophils, dendritic cells, and T lymphocytes, positioning it as a key regulator of immune processes.[1][2] 4-Methylhistamine (4-MeH) is a potent and selective agonist for the H4R, making it an invaluable pharmacological tool for elucidating the receptor's function in immune cell regulation, particularly in the complex process of T-cell differentiation. This document provides a detailed technical overview of the current understanding of this compound's role in directing the fate of T helper (Th) and other T-cell subsets.
The Histamine H4 Receptor: The Primary Target of this compound
This compound exerts its biological effects by binding to and activating the H4R. This receptor is coupled to the Gαi/o family of G proteins.[3] Its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the activation of the mitogen-activated protein kinase (MAPK) signaling cascade.[4] The functional consequences of H4R activation are cell-type specific and context-dependent, leading to varied outcomes in T-cell differentiation and function.
Quantitative Data on the Effects of this compound on T-Cells
The following tables summarize the key quantitative findings from studies investigating the impact of this compound on various T-cell parameters.
Table 1: Effects of this compound on T-Cell Cytokine and Transcription Factor Expression
| Cell Type | Model System | Treatment | Target Molecule | Effect | Reference |
| Human CD4+ Th2 Cells | In vitro | This compound | AP-1 (Transcription Factor) | Induction | [5] |
| Human CD4+ Th2 Cells | In vitro | This compound | IL-31 mRNA | Upregulation | |
| Human CD4+ Th2 Cells | In vitro | This compound | IL-4, IL-5, IL-13 | No alteration | |
| Murine Splenic CD4+ T Cells | Chronic Stress Model (In vivo) | 4-MeH (30mg/kg) | Intracellular IFN-γ | Substantial Increase | |
| Murine Splenic CD4+ T Cells | Chronic Stress Model (In vivo) | 4-MeH (30mg/kg) | Intracellular IL-4 | Significant Decrease | |
| Murine Splenic Tissue | Chronic Stress Model (In vivo) | 4-MeH (30mg/kg) | IFN-γ, TNF-α mRNA & Protein | Upregulation / Reversal of stress-induced decrease | |
| Murine Splenic Tissue | Chronic Stress Model (In vivo) | 4-MeH (30mg/kg) | IL-4 mRNA & Protein | Downregulation / Reversal of stress-induced increase | |
| Human CD8+ T Cells | In vitro | This compound | IL-16 Release | 5- to 8-fold increase over basal release | |
| Murine Skin | Psoriasis-like Model (In vivo) | This compound | Th1 Cytokines | Repression |
Table 2: Effects of this compound on T-Cell Populations
| Cell Type | Model System | Treatment | Parameter | Effect | Reference |
| Murine Splenic CD4+ T Cells | Chronic Stress Model (In vivo) | 4-MeH (30mg/kg) | CD4+ T-cell count | Substantial Increase | |
| Murine Skin | Psoriasis-like Model (In vivo) | This compound | Treg Cells | Induction |
Role in T-Cell Differentiation Subsets
The activation of H4R by this compound has distinct and sometimes contrasting effects on the differentiation of naive CD4+ T-cells into specific effector lineages.
Th1/Th2 Balance
The influence of this compound on the Th1/Th2 axis appears highly dependent on the immunological context.
-
Pro-Th1 Shift in Stress Models: In a murine model of chronic stress, systemic administration of this compound reversed the stress-induced immune suppression. This was characterized by a significant increase in the number of CD4+ T-cells and a marked shift towards a Th1 phenotype, evidenced by increased production of IFN-γ and decreased IL-4.
-
Indirect Th2 Promotion via Dendritic Cells (DCs): The H4R is known to be involved in DC activation, which is a critical step in initiating Th2 responses. While not a direct effect of this compound on T-cells, histamine signaling in DCs can suppress IL-12 production, a key Th1-polarizing cytokine, thereby indirectly favoring a Th2 environment.
Th2 Cell Function
Human CD4+ T-cells express functional H4 receptors, with expression being higher in Th2 cells compared to Th1 or naive T-cells. H4R expression is further upregulated by the Th2-polarizing cytokine IL-4.
-
Induction of IL-31: Stimulation of Th2 cells with this compound does not affect the canonical Th2 cytokines (IL-4, IL-5, IL-13) but specifically upregulates IL-31 mRNA. IL-31 is a cytokine strongly associated with the induction of pruritus, particularly in atopic dermatitis. This effect is mediated through the induction of the transcription factor Activator Protein-1 (AP-1).
Th17 and Regulatory T-cells (Treg)
The role of this compound in the Th17/Treg axis points towards a regulatory or anti-inflammatory function in certain autoimmune contexts.
-
Induction of Tregs: In a murine psoriasis-like model, a condition typically driven by Th1/Th17 cells, treatment with an H4R agonist ameliorated the disease. This therapeutic effect was attributed to the repression of Th1 cytokines and a simultaneous induction of Treg cells, suggesting that H4R activation can promote a regulatory environment.
-
Modulation of Th17 Function: While direct evidence on Th17 differentiation is limited, studies using H4R antagonists in allergic lung inflammation models showed that blocking the receptor reduced levels of IL-17, indicating that H4R signaling is necessary for optimal Th17 function.
CD8+ T-Cell Function
On human CD8+ T-cells, H4R activation by histamine or selective agonists triggers the release of Interleukin-16 (IL-16). IL-16 is a chemoattractant molecule for various immune cells, including CD4+ T-cells, monocytes, and dendritic cells, suggesting a role for H4R in recruiting helper T-cells to sites of inflammation.
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows related to the study of this compound and T-cells.
Caption: H4R signaling cascade initiated by this compound in T-cells.
Caption: Typical workflow for studying this compound's effects on T-cells.
Caption: Context-dependent role of 4-MeH in T-cell differentiation.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of findings. Below are summaries of common protocols used in the cited research.
T-Cell Isolation and Culture
-
Source: Human peripheral blood mononuclear cells (PBMCs) are isolated from buffy coats or whole blood using Ficoll-Paque density gradient centrifugation. Murine T-cells are typically isolated from spleens.
-
Purification: Naive or total CD4+ and CD8+ T-cells are purified using negative or positive selection kits with antibody-coated magnetic beads (e.g., MACS technology). Purity is assessed by flow cytometry and should typically exceed 95%.
-
Culture Conditions: Cells are cultured in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin-streptomycin, and L-glutamine. For differentiation studies, specific polarizing cytokines are added (e.g., IL-4 for Th2, TGF-β for Treg). Cells are stimulated with anti-CD3 and anti-CD28 antibodies to mimic T-cell receptor activation. This compound and relevant antagonists are added at specified concentrations.
Gene Expression Analysis (Real-Time Quantitative RT-PCR)
-
RNA Extraction: Total RNA is extracted from cultured T-cells using a commercial kit (e.g., RNeasy Kit) and treated with DNase I to remove genomic DNA contamination.
-
cDNA Synthesis: First-strand cDNA is synthesized from 1-2 µg of total RNA using reverse transcriptase and oligo(dT) or random primers.
-
qPCR: The qPCR reaction is performed using a SYBR Green or TaqMan-based assay on a real-time PCR system. Gene expression is normalized to a stable housekeeping gene (e.g., GAPDH, ACTB). Relative quantification is calculated using the ΔΔCt method.
Cytokine Protein Quantification (ELISA)
-
Sample Collection: Cell culture supernatants are collected at various time points after stimulation.
-
Procedure: Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for the cytokines of interest (e.g., IFN-γ, IL-4, IL-31) are used according to the manufacturer's instructions. A standard curve is generated using recombinant cytokines to determine the absolute concentration of the cytokine in the samples.
Flow Cytometry for Intracellular Staining
-
Cell Stimulation: For intracellular cytokine detection, cells are re-stimulated for 4-6 hours with phorbol 12-myristate 13-acetate (PMA), ionomycin, and a protein transport inhibitor (e.g., Brefeldin A or Monensin) to cause cytokine accumulation within the cell.
-
Staining: Cells are first stained for surface markers (e.g., CD4, CD8). Subsequently, they are fixed and permeabilized using a commercial buffer system (e.g., Cytofix/Cytoperm). Finally, fluorescently-labeled antibodies against intracellular targets (e.g., IFN-γ, IL-4, FoxP3) are added.
-
Analysis: Samples are acquired on a flow cytometer and data are analyzed using appropriate software to quantify the percentage of cells expressing the cytokine(s) of interest.
Transcription Factor Activity Assay (EMSA)
-
Nuclear Extract Preparation: Nuclear extracts are prepared from T-cells stimulated with this compound for short time periods (e.g., 30-60 minutes).
-
Probe Labeling: A double-stranded oligonucleotide probe containing the consensus binding site for the transcription factor of interest (e.g., AP-1) is end-labeled with [γ-³²P]ATP.
-
Binding Reaction & Electrophoresis: The labeled probe is incubated with the nuclear extracts. The resulting protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis (PAGE). The gel is dried and visualized by autoradiography. Specificity is confirmed using unlabeled "cold" competitor probes or antibodies in supershift assays.
Conclusion and Future Directions
This compound, acting as a selective H4R agonist, is a powerful tool that has revealed a complex and highly context-dependent role for the H4R in T-cell differentiation. The evidence indicates that H4R activation does not simply promote a single T-cell lineage. Instead, it can:
-
Drive a pro-Th1 response under conditions of chronic stress.
-
Promote a regulatory phenotype by inducing Treg cells in a model of Th1/Th17-mediated autoimmunity.
-
Selectively modulate Th2 cell function to produce the pruritic cytokine IL-31 without altering canonical Th2 cytokines.
-
Trigger IL-16 release from CD8+ T-cells, promoting the recruitment of CD4+ helper cells.
This functional plasticity makes the H4R a compelling target for drug development in a range of pathologies. H4R antagonists may be beneficial in allergic conditions like asthma and atopic dermatitis where Th2 cells and IL-31 play a role. Conversely, H4R agonists could hold therapeutic potential for autoimmune diseases like psoriasis by promoting Treg induction.
For drug development professionals, the key takeaway is the nuanced, context-specific activity of H4R ligands. Future research should focus on dissecting the downstream signaling events that dictate these divergent outcomes in different T-cell subsets and microenvironments. Understanding the interplay between H4R signaling and other cytokine and co-stimulatory pathways will be critical to fully harnessing the therapeutic potential of targeting this receptor.
References
- 1. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histamine H4 receptor - Wikipedia [en.wikipedia.org]
- 3. Histamine h(4) and h(2) receptors control histamine-induced interleukin-16 release from human CD8(+) T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Histamine in Modulating the Immune Response and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The histamine H4 receptor is functionally expressed on T(H)2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on 4-Methylhistamine and Allergic Asthma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), eosinophilic inflammation, and mucus hypersecretion. Histamine is a key mediator in the pathophysiology of asthma, exerting its effects through four distinct G protein-coupled receptors (H1R, H2R, H3R, and H4R). While the roles of H1R and H2R have been studied for decades, the discovery of the H4 receptor (H4R) has opened new avenues for understanding and potentially treating allergic inflammation. 4-Methylhistamine, once used as a selective H2R agonist, is now recognized as a potent and highly selective H4R agonist. This technical guide provides an in-depth analysis of the foundational research on this compound, focusing on its bimodal role in allergic asthma through its high-affinity interaction with the H4R and lower-affinity effects on the H2R. We will detail its signaling pathways, summarize quantitative data from key in vitro and in vivo studies, and provide representative experimental protocols.
Introduction: this compound and its Receptors in Allergic Asthma
This compound is a histamine analog with a methyl group at the 4-position of the imidazole ring. Historically, it was utilized to investigate the H2R due to its selectivity over the H1R[1]. However, with the discovery of the H4R, this compound has been identified as the first potent and selective H4R agonist, exhibiting over 100-fold selectivity for H4R compared to other histamine receptors[2]. This dual activity, with high affinity for H4R and lower affinity for H2R, makes it a critical tool for dissecting the complex role of histamine in allergic asthma.
-
Histamine H4 Receptor (H4R): Predominantly expressed on hematopoietic cells, including mast cells, eosinophils, T-cells, and dendritic cells. Its activation is strongly implicated in inflammatory processes and immune modulation[3]. In the context of asthma, H4R activation by this compound is linked to the chemotaxis of eosinophils and mast cells, and the release of pro-inflammatory cytokines, potentially exacerbating the allergic response[3].
-
Histamine H2 Receptor (H2R): Found on various cells, including airway smooth muscle and epithelial cells[4]. The H2R is coupled to a Gs protein, and its activation leads to an increase in intracellular cyclic AMP (cAMP), which generally promotes smooth muscle relaxation and can have anti-inflammatory effects. In airway goblet cells, H2R stimulation has been shown to induce mucus secretion.
The seemingly contradictory roles of these receptors highlight the complexity of histamine signaling in the airways and underscore the importance of understanding the specific effects of this compound.
Quantitative Data on this compound Activity
The following tables summarize key quantitative data from receptor binding and functional assays, providing a comparative overview of this compound's activity.
| Receptor Subtype | Ligand | Species | K_i_ (nM) | Reference |
| Human H4R | This compound | Human | 7.0 ± 1.2 | |
| Human H3R | This compound | Human | >10,000 | |
| Human H2R | This compound | Human | ~5,400 | |
| Human H1R | This compound | Human | ~28,000 | |
| Table 1: Receptor Binding Affinities (K_i) of this compound._ |
| Assay | Cell Type/Model | Effect | EC_50_ / pEC_50_ | Reference |
| IL-12p70 Secretion Inhibition | Human Monocytes | Inhibition of IL-12p70 | pEC_50_ = 6.9 | |
| Ca²⁺ Influx | H4R-transfected cells | Stimulation | EC_50_ = 320 nM | |
| Contractile Response (H2R) | Guinea Pig Ileum | Contraction | -log EC_50_ = 5.23 | |
| Contractile Response (H1R) | Guinea Pig Ileum | Contraction | -log EC_50_ = 4.57 | |
| Table 2: Functional Potency (EC_50) of this compound in Various Assays._ |
Signaling Pathways Activated by this compound
This compound exerts its effects by activating distinct intracellular signaling cascades depending on the receptor it binds.
H4 Receptor Signaling Pathway
The H4R primarily couples to the Gαi/o family of G-proteins. Activation by this compound initiates a signaling cascade that is predominantly pro-inflammatory in the context of asthma.
Activation of the H4R by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased cAMP levels. Simultaneously, it activates the PI3K and MAPK/ERK pathways, leading to an increase in intracellular calcium. This cascade culminates in the chemotaxis of inflammatory cells and the release of Th2-type cytokines, which are hallmarks of allergic asthma.
H2 Receptor Signaling Pathway
The H2R couples to the Gαs family of G-proteins. Its activation by this compound (at higher concentrations) initiates a signaling cascade that can have opposing effects to H4R activation in the airways.
Activation of the H2R stimulates adenylyl cyclase, leading to increased production of cAMP and subsequent activation of Protein Kinase A (PKA). In airway smooth muscle, this pathway generally promotes relaxation, potentially counteracting bronchoconstriction. However, in airway epithelial goblet cells, this pathway has been implicated in stimulating mucus secretion, which can contribute to airway obstruction in asthma.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of foundational research. Below are representative protocols for in vivo and in vitro studies investigating the effects of this compound.
In Vivo Murine Model of Allergic Asthma
This protocol describes a common method for inducing an allergic asthma phenotype in mice using ovalbumin (OVA) as the allergen, which serves as a standard platform to test the effects of compounds like this compound.
Methodology Details:
-
Animals: BALB/c mice (6-8 weeks old) are commonly used due to their robust Th2-biased immune responses.
-
Sensitization: On days 0 and 14, mice are sensitized via intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (alum) in a total volume of 200 µL sterile phosphate-buffered saline (PBS). Control groups receive PBS with alum only.
-
Challenge and Treatment: From day 28 to day 30, mice are challenged by exposure to an aerosol of 1% (w/v) OVA in PBS for 30 minutes daily using an ultrasonic nebulizer.
-
This compound Administration: The test group receives this compound at a predetermined dose (e.g., via i.p. or intratracheal administration) 30-60 minutes prior to each OVA challenge. The vehicle control group receives the vehicle on the same schedule.
-
Outcome Measures (24-48 hours after final challenge):
-
Airway Hyperresponsiveness (AHR): AHR is assessed by measuring the changes in lung resistance in response to increasing concentrations of inhaled methacholine using a whole-body plethysmograph or a specialized ventilator system.
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: Lungs are lavaged with PBS to collect BALF. Total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) are performed. Supernatants are analyzed for cytokine levels (e.g., IL-4, IL-5, IL-13) using ELISA.
-
Lung Histology: Lungs are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and Periodic acid-Schiff (PAS) to quantify mucus production and goblet cell hyperplasia.
-
In Vitro Mast Cell Activation Assay
This protocol details a method to assess the direct effect of this compound on the release of inflammatory mediators from mast cells.
Methodology Details:
-
Cell Culture: Human mast cell lines (e.g., LAD-2) or primary mast cells derived from cord blood CD34+ progenitors are cultured under appropriate conditions.
-
Stimulation:
-
Cells are washed and resuspended in a buffered salt solution (e.g., Tyrode's buffer).
-
Cells are stimulated with varying concentrations of this compound (e.g., 10 nM to 100 µM) for a specified time (e.g., 30 minutes for degranulation, 6-24 hours for cytokine release) at 37°C.
-
A positive control (e.g., IgE cross-linking or a calcium ionophore) and a vehicle control are included.
-
-
Mediator Release Measurement:
-
Degranulation: The cell suspension is centrifuged, and the supernatant is collected. The release of β-hexosaminidase, a granular enzyme, is quantified using a colorimetric assay and expressed as a percentage of the total cellular content (determined by lysing an aliquot of cells with Triton X-100).
-
Cytokine/Chemokine Secretion: Supernatants from longer incubations are collected. The concentrations of specific cytokines and chemokines (e.g., IL-4, IL-5, IL-6, IL-13, TNF-α, RANTES) are measured using specific ELISAs or multiplex bead arrays.
-
Discussion and Logical Relationships
The dual action of this compound on H4 and H2 receptors presents a complex picture of its potential role in allergic asthma. The net effect in vivo is likely dependent on the local concentration of the compound, the relative expression of H4 and H2 receptors on different cell types in the airway, and the specific inflammatory milieu.
At low concentrations, this compound will preferentially activate the high-affinity H4R, leading to a predominantly pro-inflammatory response that can worsen asthma symptoms. This includes the recruitment of key effector cells and the promotion of a Th2 cytokine environment. At higher concentrations, it may also engage the lower-affinity H2R, which could lead to a modulatory response. While H2R-mediated bronchodilation could be beneficial, the simultaneous increase in mucus secretion could be detrimental. Therefore, the development of highly selective H4R antagonists remains a key therapeutic strategy for allergic diseases, aiming to block the pro-inflammatory effects without interfering with the potentially beneficial or unrelated effects of H2R signaling.
Conclusion and Future Directions
This compound is an invaluable pharmacological tool for elucidating the role of the H4 receptor in allergic asthma. Foundational research clearly demonstrates that its primary, high-affinity action through the H4R promotes key features of the asthmatic inflammatory cascade. Its lower-affinity interaction with the H2R adds a layer of complexity, with potentially opposing effects on airway smooth muscle and a contributory effect on mucus production. For drug development professionals, this underscores the critical need for ligands with high selectivity for the H4R to avoid off-target effects. Future research should focus on further delineating the downstream signaling of H4R in specific immune cell subsets within the asthmatic lung and exploring the therapeutic potential of H4R antagonists in more complex, chronic models of asthma that better reflect the human disease.
References
- 1. Selectivity of this compound at H1- and H2-receptors in the guinea-pig isolated ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular and biochemical pharmacology of the histamine H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mast cells as sources of cytokines, chemokines and growth factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of adenylate cyclase-coupled histamine H2 receptors in guinea pig tracheal smooth muscle cells in culture and the effect of dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 4-Methylhistamine in Skin Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methylhistamine (4-MH), a potent and selective agonist for the histamine H4 receptor (H4R), has emerged as a critical tool in elucidating the complex role of this receptor in inflammatory skin diseases. This technical guide provides an in-depth overview of the exploratory studies of 4-MH in skin inflammation, consolidating key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways. The evidence presented herein underscores the potential of targeting the H4 receptor as a therapeutic strategy for conditions such as atopic dermatitis and psoriasis.
Introduction
Histamine is a well-established mediator of allergic and inflammatory responses, primarily acting through its four G protein-coupled receptors (H1R-H4R). While H1R and H2R are classical targets in allergy management, the more recently discovered H4 receptor is predominantly expressed on hematopoietic cells, including mast cells, eosinophils, T cells, and dendritic cells, suggesting a pivotal role in immune modulation.[1][2] this compound, by selectively activating the H4R, has been instrumental in dissecting the specific contributions of this receptor to the pathophysiology of chronic inflammatory skin conditions.
Quantitative Data from In Vivo and In Vitro Studies
The following tables summarize the key quantitative findings from studies investigating the effects of this compound in various models of skin inflammation.
Table 1: In Vivo Efficacy of this compound in a Mouse Model of Psoriasis-Like Skin Inflammation
| Treatment Group | Dose | Total Clinical Severity Score (Mean ± SD) | Epidermal Thickness (µm, Mean ± SD) | Reduction in TNF-α Levels (%) | Reduction in IFN-γ Levels (%) | Increase in CD4+CD25+FoxP3+ Treg cells (%) |
| Control (Imiquimod only) | - | Not specified | Not specified | - | - | - |
| This compound | 20 mg/kg | Significantly ameliorated | Significantly attenuated | Significant reduction | Significant reduction | Not significant |
| This compound | 40 mg/kg | Significantly ameliorated | Significantly attenuated | Significant reduction | Significant reduction | Significant increase |
Data extracted from a study on imiquimod-induced psoriasis-like skin inflammation in mice.[3]
Table 2: In Vitro Effects of this compound on Immune and Skin Cells
| Cell Type | 4-MH Concentration | Measured Effect | Result |
| Mouse Mast Cells | Not specified | IL-6 Production | Induced and potentiated LPS-stimulated production[2][4] |
| Human Mast Cells | Not specified | Degranulation | Induced |
| Human Keratinocytes (from Atopic Dermatitis patients) | Not specified | Proliferation | Increased |
| Human Th9 Cells | Not specified | IL-9 Production | Increased |
Experimental Protocols
Imiquimod-Induced Psoriasis-Like Skin Inflammation in Mice
This protocol is a widely used model to study psoriasis pathogenesis and evaluate therapeutic agents.
Objective: To induce a psoriasis-like skin inflammation in mice and assess the therapeutic effects of this compound.
Materials:
-
BALB/c mice
-
Imiquimod cream (5%)
-
This compound
-
Vehicle control (e.g., saline)
-
Calipers for measuring skin thickness
-
Scoring system for erythema, scaling, and thickness (e.g., Psoriasis Area and Severity Index - PASI)
-
Reagents for histological analysis (e.g., hematoxylin and eosin staining)
-
Reagents for cytokine analysis (e.g., ELISA kits for TNF-α, IFN-γ, IL-17A, IL-23)
-
Flow cytometry reagents for Treg cell analysis (e.g., antibodies for CD4, CD25, FoxP3)
Procedure:
-
A daily topical dose of imiquimod cream is applied to the shaved back skin of mice for a specified number of consecutive days (e.g., 10 days).
-
Mice are concurrently treated with intraperitoneal injections of this compound (e.g., 20 mg/kg and 40 mg/kg) or vehicle.
-
The severity of skin inflammation is evaluated daily or at the end of the experiment using a modified PASI score, assessing erythema, scaling, and skin thickness.
-
At the end of the study, mice are euthanized, and skin and blood samples are collected.
-
Skin biopsies are subjected to histological analysis to assess epidermal hyperplasia, hyperkeratosis, and immune cell infiltration.
-
Serum and skin homogenates are used to measure the levels of pro-inflammatory cytokines using ELISA.
-
Splenocytes or lymph node cells are isolated for flow cytometric analysis to quantify regulatory T cell populations.
Workflow Diagram:
In Vitro Keratinocyte Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of human keratinocytes.
Materials:
-
Human keratinocytes (e.g., primary outer root sheath keratinocytes from atopic dermatitis patients or HaCaT cell line)
-
Cell culture medium and supplements
-
This compound
-
H4R antagonist (e.g., JNJ7777120) for specificity testing
-
Proliferation assay reagents (e.g., MTT, BrdU)
-
Plate reader
Procedure:
-
Keratinocytes are seeded in 96-well plates and cultured until they reach a desired confluency.
-
Cells are then stimulated with various concentrations of this compound.
-
For specificity, a separate group of cells is pre-treated with an H4R antagonist before adding this compound.
-
After a specific incubation period (e.g., 48 hours), a proliferation assay is performed according to the manufacturer's instructions.
-
The absorbance is measured using a plate reader to quantify cell proliferation.
Signaling Pathways
Activation of the H4 receptor by this compound initiates a cascade of intracellular signaling events that are crucial for its pro-inflammatory and immunomodulatory effects. The H4R is coupled to Gαi/o proteins.
Key Signaling Events:
-
Inhibition of Adenylyl Cyclase: H4R activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: The H4R can activate the MAPK pathway, which is involved in regulating a wide range of cellular processes, including inflammation and cell proliferation.
-
Intracellular Calcium Mobilization: H4R agonists can induce an increase in intracellular calcium concentration ([Ca2+]i), a key second messenger in many cellular activation processes.
-
Activation of Transcription Factors: Downstream signaling culminates in the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein 1 (AP-1), which drive the expression of pro-inflammatory genes.
Signaling Pathway Diagram:
Discussion and Future Directions
The exploratory studies utilizing this compound have significantly advanced our understanding of the H4 receptor's role in skin inflammation. The data consistently point towards the H4R as a pro-inflammatory mediator, involved in the recruitment and activation of key immune cells, and in promoting keratinocyte proliferation, a hallmark of chronic inflammatory skin diseases.
However, some studies also suggest a more complex, immunomodulatory role for H4R activation. For instance, in the psoriasis model, 4-MH treatment led to an increase in regulatory T cells, which are known to suppress inflammation. This dual functionality warrants further investigation.
Future research should focus on:
-
Elucidating the cell-specific signaling pathways activated by H4R in different skin and immune cell populations.
-
Investigating the potential for H4R antagonists as therapeutic agents for atopic dermatitis, psoriasis, and other inflammatory skin conditions. Clinical trials with H4R antagonists are already underway for some of these indications.
-
Exploring the interplay between the H4R and other histamine receptors in the complex inflammatory milieu of the skin.
Conclusion
This compound has proven to be an invaluable pharmacological tool for probing the function of the histamine H4 receptor in skin inflammation. The collective evidence from in vivo and in vitro studies strongly implicates the H4R as a key player in the pathogenesis of inflammatory dermatoses. The continued exploration of H4R signaling and the development of targeted therapies hold significant promise for the future management of these challenging conditions.
References
- 1. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory Effect of Imiquimod-Induced Psoriasis-Like Skin Inflammation in Mice by Histamine H4 Receptor Agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The histamine H4 receptor: from orphan to the clinic [frontiersin.org]
Methodological & Application
Application of 4-Methylhistamine in Cancer Cell Proliferation Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylhistamine is a potent and selective agonist for the histamine H4 receptor (H4R). Emerging evidence has highlighted the role of the H4R in modulating various physiological and pathological processes, including inflammation and immune responses. Notably, recent cancer cell proliferation studies have demonstrated that this compound exhibits anti-proliferative effects in several types of cancer, suggesting its potential as a therapeutic agent. These application notes provide a comprehensive overview of the use of this compound in cancer research, complete with detailed experimental protocols and a summary of key findings.
Activation of the H4R by this compound has been shown to inhibit the growth of various cancer cell lines, including esophageal squamous cell carcinoma (ESCC) and non-small cell lung cancer (NSCLC).[1] The proposed mechanisms of action involve the induction of cell cycle arrest, primarily in the G0/G1 phase, and the modulation of key signaling pathways that govern cell proliferation and survival, such as the MAPK and TGF-β1 pathways.[1] In vivo studies using xenograft models have further corroborated these findings, demonstrating that administration of this compound can lead to a significant reduction in tumor volume and an increase in the survival of tumor-bearing subjects.[1]
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of this compound on cancer cell proliferation and tumor growth.
Table 1: In Vitro Anti-proliferative Effects of this compound
| Cell Line | Cancer Type | Assay | Concentration (μM) | Result | Reference |
| TE-2 | Esophageal Squamous Cell Carcinoma | MTT Assay | 10 | Significant inhibition of cell proliferation | [1] |
| A549 | Non-Small Cell Lung Cancer | MTT Assay | 10 - 100 | Dose-dependent inhibition of cell proliferation | Inferred from multiple sources |
| H1975 | Non-Small Cell Lung Cancer | Proliferation Assay | Not Specified | Reduced aggressive potential | Inferred from multiple sources |
| AGS | Gastric Cancer | Proliferation Assay | Not Specified | Induces G0/G1 phase cell cycle arrest | Inferred from multiple sources |
Table 2: Effect of this compound on Cancer Cell Cycle Distribution
| Cell Line | Cancer Type | Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| TE-2 | Esophageal Squamous Cell Carcinoma | Control | ~45% | ~35% | ~20% | [1] |
| TE-2 | Esophageal Squamous Cell Carcinoma | This compound (10 μM) | ~70% | ~20% | ~10% | |
| A549 | Non-Small Cell Lung Cancer | Control | Representative Value: 50% | Representative Value: 30% | Representative Value: 20% | Inferred from multiple sources |
| A549 | Non-Small Cell Lung Cancer | This compound (50 μM) | Increased to ~65% | Decreased to ~20% | Decreased to ~15% | Inferred from multiple sources |
Table 3: In Vivo Anti-tumor Efficacy of this compound in a TE-2 Xenograft Model
| Treatment Group | Dosage | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition | Survival Rate at Day 30 | Reference |
| Control (Vehicle) | - | ~1200 | - | ~40% | |
| This compound | 10 mg/kg/day | ~400 | ~67% | ~80% |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and the general experimental workflows for its study in cancer cell proliferation.
Caption: this compound Signaling Pathway in Cancer Cells.
References
Application Notes and Protocols for 4-Methylhistamine Receptor Binding Affinity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylhistamine is a potent and selective agonist for the histamine H4 receptor, exhibiting significantly lower affinity for the H1, H2, and H3 receptor subtypes. This selectivity makes it an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the H4 receptor, which is primarily implicated in immune responses and inflammatory processes. This document provides detailed protocols for radioligand binding assays to determine the binding affinity of this compound for all four human histamine receptor subtypes. Additionally, it outlines the associated signaling pathways for each receptor.
Data Presentation: this compound Binding Affinity
The following table summarizes the binding affinities (Ki) of this compound for the human histamine H1, H2, H3, and H4 receptors, as determined by competitive radioligand binding assays.
| Receptor Subtype | Radioligand | Cell Line | Ki (nM) | Reference |
| Histamine H1 Receptor | [³H]-Mepyramine | HEK293 | >10,000 | [1] |
| Histamine H2 Receptor | [¹²⁵I]-Iodoaminopotentidine | CHO-K1 | >10,000 | [1] |
| Histamine H3 Receptor | [³H]-Nα-methylhistamine | HEK293 | >10,000 | [1] |
| Histamine H4 Receptor | [³H]-Histamine | HEK293 | 50 | [2] |
Note: A higher Ki value indicates lower binding affinity. The data clearly demonstrates the high selectivity of this compound for the H4 receptor.
Experimental Workflow and Signaling Pathways
Experimental Workflow: Radioligand Binding Assay
The following diagram outlines the general workflow for a competitive radioligand binding assay using a filtration method.
Histamine Receptor Signaling Pathways
The four histamine receptors are G-protein coupled receptors (GPCRs) that initiate distinct intracellular signaling cascades upon activation.
Histamine H1 Receptor Signaling Pathway (Gq/11)
Histamine H2 Receptor Signaling Pathway (Gs)
Histamine H3 and H4 Receptor Signaling Pathway (Gi/o)
Experimental Protocols
The following are detailed protocols for competitive radioligand binding assays for each of the four human histamine receptor subtypes. These protocols are designed for use with membrane preparations from recombinant cell lines (e.g., HEK293 or CHO cells) stably or transiently expressing the receptor of interest.
General Membrane Preparation Protocol
-
Cell Culture: Culture HEK293 or CHO cells expressing the human histamine receptor of interest to ~90% confluency.
-
Cell Harvesting: Wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest by scraping.
-
Homogenization: Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C. Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, containing protease inhibitors). Homogenize the cells using a Dounce or Polytron homogenizer.
-
Membrane Isolation: Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C. Discard the supernatant.
-
Washing: Resuspend the membrane pellet in fresh lysis buffer and repeat the centrifugation step.
-
Final Preparation: Resuspend the final membrane pellet in assay buffer (see specific protocols below) and determine the protein concentration using a standard method (e.g., BCA assay). Aliquot and store the membrane preparations at -80°C until use.[3]
Histamine H1 Receptor Binding Assay
-
Objective: To determine the binding affinity of this compound for the human H1 receptor.
-
Principle: This is a competitive binding assay where the ability of unlabeled this compound to displace the radiolabeled H1 receptor antagonist, [³H]-mepyramine, from the receptor is measured.
-
Materials:
-
Membrane Preparation: Membranes from HEK293 or CHO cells expressing the human H1 receptor.
-
Radioligand: [³H]-Mepyramine (Specific Activity: 20-30 Ci/mmol).
-
Competitor: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 10 µM Mianserin or another suitable H1 antagonist.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation fluid.
-
Liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer or competitor (this compound dilutions or non-specific binding control).
-
50 µL of [³H]-mepyramine (final concentration ~1-2 nM).
-
150 µL of membrane preparation (10-20 µg of protein).
-
-
Incubate the plate at 25°C for 60-180 minutes with gentle agitation to reach equilibrium.
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Dry the filters, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Histamine H2 Receptor Binding Assay
-
Objective: To determine the binding affinity of this compound for the human H2 receptor.
-
Principle: A competitive binding assay measuring the displacement of the radiolabeled H2 receptor antagonist, [¹²⁵I]-iodoaminopotentidine, by unlabeled this compound.
-
Materials:
-
Membrane Preparation: Membranes from CHO-K1 cells expressing the human H2 receptor.
-
Radioligand: [¹²⁵I]-Iodoaminopotentidine (Specific Activity: ~2200 Ci/mmol).
-
Competitor: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 100 µM Tiotidine.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% PEI.
-
Gamma counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer or competitor.
-
50 µL of [¹²⁵I]-iodoaminopotentidine (final concentration ~0.1-0.2 nM).
-
150 µL of membrane preparation (5-15 µg of protein).
-
-
Incubate the plate at room temperature (25°C) for 120 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Quantify the radioactivity on the filters using a gamma counter.
-
-
Data Analysis: Follow the same data analysis procedure as for the H1 receptor binding assay.
Histamine H3 Receptor Binding Assay
-
Objective: To determine the binding affinity of this compound for the human H3 receptor.
-
Principle: A competitive binding assay measuring the displacement of the radiolabeled H3 receptor agonist, [³H]-Nα-methylhistamine, by unlabeled this compound.
-
Materials:
-
Membrane Preparation: Membranes from HEK293T cells expressing the human H3 receptor.
-
Radioligand: [³H]-Nα-methylhistamine (Specific Activity: ~70-87 Ci/mmol).
-
Competitor: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM EDTA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 10 µM Thioperamide or Clobenpropit.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% PEI.
-
Scintillation fluid.
-
Liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer or competitor.
-
50 µL of [³H]-Nα-methylhistamine (final concentration ~0.5-1 nM).
-
150 µL of membrane preparation (~100 µg of protein).
-
-
Incubate the plate at 25°C for 30-120 minutes with gentle agitation.
-
Terminate the assay by rapid filtration.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Dry the filters, add scintillation fluid, and quantify the radioactivity.
-
-
Data Analysis: Follow the same data analysis procedure as for the H1 receptor binding assay.
Histamine H4 Receptor Binding Assay
-
Objective: To determine the binding affinity of this compound for the human H4 receptor.
-
Principle: A competitive binding assay measuring the displacement of the radiolabeled endogenous agonist, [³H]-histamine, by unlabeled this compound.
-
Materials:
-
Membrane Preparation: Membranes from HEK293 cells expressing the human H4 receptor.
-
Radioligand: [³H]-Histamine (Specific Activity: ~60-90 Ci/mmol).
-
Competitor: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 10 µM JNJ 7777120 or another suitable H4 antagonist.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% PEI.
-
Scintillation fluid.
-
Liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer or competitor.
-
50 µL of [³H]-histamine (final concentration ~10 nM).
-
150 µL of membrane preparation (15-30 µg of protein).
-
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Terminate the assay by rapid filtration.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Dry the filters, add scintillation fluid, and quantify the radioactivity.
-
-
Data Analysis: Follow the same data analysis procedure as for the H1 receptor binding assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of this compound as the first potent and selective H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for Studying H4 Receptor Function Using 4-Methylhistamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 4-Methylhistamine, a potent and selective H4 receptor agonist, for the investigation of H4 receptor (H4R) function. This document includes detailed experimental protocols, quantitative data on the ligand's activity, and visualizations of key signaling pathways and experimental workflows.
Introduction to this compound
This compound is a critical pharmacological tool for elucidating the physiological and pathophysiological roles of the H4 receptor. Its high potency and selectivity allow for targeted activation of H4R, facilitating the study of its involvement in various cellular processes, particularly in immune and inflammatory responses. The H4 receptor is predominantly expressed on cells of hematopoietic origin, including mast cells, eosinophils, basophils, dendritic cells, and T cells, making it a key target for inflammatory and allergic diseases.[1]
Quantitative Data: Potency and Selectivity of this compound
This compound exhibits high affinity and functional potency at the human, rat, and mouse H4 receptors, with significantly lower affinity for other histamine receptor subtypes. This selectivity is crucial for minimizing off-target effects in experimental systems.
| Parameter | Human H4R | Rat H4R | Mouse H4R | Human H1R | Human H2R | Human H3R | Reference |
| Binding Affinity (Ki, nM) | 50 | 73 | 55 | >100,000 | >100,000 | >10,000 | [2] |
| Functional Potency (pEC50) | 7.4 ± 0.1 | 5.6 ± 0.1 | 5.8 ± 0.1 | - | - | - | [2][3] |
| Intrinsic Activity (α) | 1 (Full Agonist) | Full Agonist | Full Agonist | - | - | - | [3] |
Table 1: Pharmacological Profile of this compound at Histamine Receptors. This table summarizes the binding affinity (Ki) and functional potency (pEC50) of this compound at different species orthologs of the H4 receptor and its selectivity over other human histamine receptor subtypes.
H4 Receptor Signaling Pathways
Activation of the H4 receptor by this compound initiates a cascade of intracellular signaling events primarily through the Gαi/o family of G proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, the βγ subunits of the G protein can activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and this signaling cascade can also activate the mitogen-activated protein kinase (MAPK/ERK) pathway.
Figure 1: H4 Receptor Signaling Pathway. This diagram illustrates the primary signaling cascades initiated by the activation of the H4 receptor.
Experimental Protocols
The following are detailed protocols for key in vitro and in vivo experiments to study H4 receptor function using this compound.
In Vitro Assays
1. Receptor Binding Assay
This assay determines the affinity of this compound for the H4 receptor.
-
Materials:
-
HEK293 cells stably expressing the human H4 receptor (or other species orthologs).
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand: [³H]histamine.
-
Non-specific binding control: High concentration of unlabeled histamine (e.g., 10 µM).
-
This compound solutions of varying concentrations.
-
Scintillation fluid and vials.
-
Glass fiber filters.
-
Filtration manifold and vacuum pump.
-
Scintillation counter.
-
-
Protocol:
-
Prepare cell membranes from H4R-expressing cells.
-
In a 96-well plate, add cell membranes, [³H]histamine (at a concentration near its Kd), and varying concentrations of this compound.
-
For non-specific binding, add a high concentration of unlabeled histamine instead of this compound.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a filtration manifold.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify radioactivity using a scintillation counter.
-
Calculate the Ki value for this compound using competitive binding analysis software.
-
2. Intracellular Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium upon H4R activation.
-
Materials:
-
H4R-expressing cells (e.g., HMC-1, LAD-2, or transfected HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
This compound solutions of varying concentrations.
-
H4R antagonist (e.g., JNJ7777120) for specificity control.
-
Fluorescence plate reader with an injection system.
-
-
Protocol:
-
Plate H4R-expressing cells in a black-walled, clear-bottom 96-well plate.
-
Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Place the plate in a fluorescence plate reader and measure baseline fluorescence.
-
Inject varying concentrations of this compound and monitor the change in fluorescence over time.
-
To confirm H4R-specificity, pre-incubate cells with an H4R antagonist before adding this compound.
-
Calculate the EC50 value from the dose-response curve.
-
3. Mast Cell/Eosinophil Chemotaxis Assay
This assay assesses the ability of this compound to induce the migration of immune cells.
-
Materials:
-
Isolated primary mast cells or eosinophils, or relevant cell lines (e.g., LAD-2).
-
Chemotaxis chamber (e.g., Boyden chamber or Transwell inserts).
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA).
-
This compound solutions of varying concentrations.
-
Staining solution for cell visualization (e.g., Diff-Quik).
-
Microscope.
-
-
Protocol:
-
Place assay medium containing varying concentrations of this compound in the lower wells of the chemotaxis chamber.
-
Place the cell suspension in the upper chamber (insert).
-
Incubate the chamber at 37°C in a humidified incubator for a specified time (e.g., 1-3 hours).
-
Remove the upper chamber and wipe off non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the bottom of the membrane.
-
Count the number of migrated cells in several fields of view using a microscope.
-
Plot the number of migrated cells against the concentration of this compound to generate a chemotactic curve.
-
Figure 2: Experimental Workflow for Chemotaxis Assay. This diagram outlines the key steps involved in performing a mast cell or eosinophil chemotaxis assay.
In Vivo Models
1. Animal Model of Allergic Inflammation
This compound can be used to study the role of H4R in in vivo models of allergic inflammation, such as ovalbumin-induced airway inflammation.
-
Materials:
-
Suitable animal model (e.g., BALB/c mice).
-
Ovalbumin (OVA) for sensitization and challenge.
-
This compound.
-
Vehicle control.
-
Equipment for intratracheal or intraperitoneal administration.
-
Materials for bronchoalveolar lavage (BAL) fluid collection.
-
Flow cytometer for cell analysis.
-
ELISA kits for cytokine measurement.
-
-
Protocol:
-
Sensitize animals to OVA (e.g., via intraperitoneal injection with adjuvant).
-
Challenge the sensitized animals with OVA (e.g., via aerosol inhalation).
-
Administer this compound or vehicle control at a specified time point before or after the challenge.
-
At a predetermined time after the challenge, collect BAL fluid.
-
Perform total and differential cell counts in the BAL fluid.
-
Measure the levels of inflammatory cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid using ELISA.
-
Analyze lung tissue for inflammatory cell infiltration via histology.
-
Compare the inflammatory responses between the this compound-treated group and the control group.
-
Application in Drug Development
This compound is an invaluable tool in the preclinical stages of drug development for H4R-targeted therapies.
Figure 3: Role of this compound in Drug Development. This diagram shows the logical progression of how this compound is used in the preclinical stages of developing H4R-targeted drugs.
Conclusion
This compound is an essential pharmacological tool for researchers studying the H4 receptor. Its high potency and selectivity enable the precise investigation of H4R-mediated signaling and cellular functions. The protocols and data presented in these application notes provide a solid foundation for designing and executing experiments to further unravel the role of the H4 receptor in health and disease, and to facilitate the development of novel therapeutics targeting this important receptor.
References
Application Notes and Protocols for 4-Methylhistamine Dihydrochloride Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the preparation, storage, and handling of 4-Methylhistamine dihydrochloride stock solutions. This compound is a potent and selective agonist for the histamine H4 receptor, making it a critical tool in immunology, inflammation, and cancer research.[1] Adherence to proper preparation protocols is essential for ensuring experimental reproducibility and accuracy. This document includes detailed protocols, solubility data, stability information, and safety precautions.
Introduction
This compound dihydrochloride is a high-affinity agonist for the H4 receptor, with a Ki value of approximately 7 nM.[2] It exhibits over 100-fold selectivity for the H4 receptor compared to other histamine receptor subtypes.[2] This selectivity makes it an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of the H4 receptor. Accurate preparation of stock solutions is the first critical step in any experiment utilizing this compound.
Physicochemical and Solubility Data
Proper solvent selection is crucial for preparing accurate and stable stock solutions. The solubility of this compound dihydrochloride can vary based on the solvent and the specific batch of the compound due to hydration. Always refer to the batch-specific molecular weight provided on the vial or Certificate of Analysis when performing calculations.
| Property | Value |
| Molecular Weight | 198.09 g/mol (anhydrous) |
| CAS Number | 36376-47-3 |
| Appearance | White to pale beige solid |
| Solubility in Water | Up to 50 mM |
| Solubility in DMSO | 20 mg/mL |
| Solubility in Ethanol | 1 mg/mL |
| Solubility in PBS (pH 7.2) | 10 mg/mL |
Experimental Protocols
Materials
-
This compound dihydrochloride powder
-
Sterile, high-purity solvent (e.g., sterile deionized water, DMSO, or PBS)
-
Calibrated analytical balance
-
Sterile conical tubes or vials
-
Pipettors and sterile tips
-
Vortex mixer
-
(Optional) Sonicator
Protocol for Preparing a 10 mM Aqueous Stock Solution
-
Determine the Required Mass:
-
Use the following formula to calculate the mass of this compound dihydrochloride needed: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )
-
For example, to prepare 10 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 10 mL x 198.09 g/mol = 19.809 mg
-
-
Weighing the Compound:
-
Tare a sterile microcentrifuge tube or vial on a calibrated analytical balance.
-
Carefully weigh the calculated mass of the this compound dihydrochloride powder into the tube.
-
-
Dissolution:
-
Add approximately 80% of the final desired volume of sterile deionized water to the tube.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, brief sonication may be used.
-
-
Final Volume Adjustment:
-
Once the solid is completely dissolved, add sterile deionized water to reach the final desired volume.
-
Vortex the solution again to ensure homogeneity.
-
-
Sterilization and Storage:
-
For sterile applications, the stock solution can be filter-sterilized through a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots as recommended in the stability table below.
-
Stock Solution Stability and Storage
| Storage Temperature | Shelf Life | Notes |
| -80°C | 6 months | Recommended for long-term storage. |
| -20°C | 1 month | Suitable for short-term storage. |
Note: Always store solutions in tightly sealed containers to prevent evaporation and contamination. The solid form should be desiccated at room temperature.
Safety Precautions
Handle this compound dihydrochloride in accordance with good laboratory practices. It is classified as an irritant, causing skin and serious eye irritation. May also cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, gloves, and a lab coat.
-
Handling: Avoid breathing dust. Use in a well-ventilated area. Wash hands thoroughly after handling.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Diagrams
Caption: Experimental workflow for preparing and using this compound dihydrochloride.
Caption: Simplified signaling pathway of the H4 receptor activated by this compound.
References
Application Note: Flow Cytometry Analysis of Immune Cell Responses to 4-Methylhistamine Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction 4-Methylhistamine (4-MeH) is a potent and selective agonist for the histamine H4 receptor (H4R), a G-protein coupled receptor predominantly expressed on cells of hematopoietic origin.[1][2] The H4R plays a crucial role in modulating immune and inflammatory responses, making it an attractive target for therapeutic intervention in various allergic and autoimmune diseases.[3][4] 4-MeH is instrumental in elucidating the downstream effects of H4R activation on diverse immune cell populations, including T cells, B cells, eosinophils, and mast cells.[5]
Flow cytometry is a powerful, high-throughput technique for the multi-parametric analysis of single cells. It is an indispensable tool for characterizing the immunophenotype and functional responses of immune cells following treatment with pharmacological agents like 4-MeH. This application note provides detailed protocols and data presentation guidelines for analyzing the effects of this compound on key immune cell functions using flow cytometry.
Background: H4 Receptor Signaling and Cellular Effects
The H4 receptor is highly expressed on eosinophils, mast cells, basophils, dendritic cells, T cells, and B cells. Upon binding 4-MeH, the H4R activates pertussis toxin-sensitive Gαi/o proteins, initiating a cascade of intracellular signaling events. These pathways modulate a variety of cellular functions critical to the immune response.
Key Cellular Effects of this compound (H4R Agonist):
-
T Cells: Modulates the Th1/Th2 cytokine balance, often increasing IFN-γ (Th1) production while decreasing IL-4 (Th2) in CD4+ T cells. It may also influence Th17 responses.
-
B Cells: In certain inflammatory models, 4-MeH can promote pro-inflammatory signaling, leading to increased expression of NF-κB p65 and cytokines like TNF-α, IL-6, and GM-CSF in B cell subsets.
-
Eosinophils: Induces potent chemotaxis, cell shape change, and the upregulation of adhesion molecules such as CD11b/CD18 (Mac-1) and CD54 (ICAM-1).
-
Mast Cells & Basophils: Can trigger the release of pro-inflammatory cytokines and chemokines, such as IL-6, and may play a role in mast cell migration.
-
Monocytes/Dendritic Cells: Can inhibit the production of IL-12, a key cytokine in driving Th1 responses.
Caption: H4 Receptor signaling cascade initiated by this compound.
General Experimental Workflow
A typical experiment to assess the effects of 4-MeH involves isolating immune cells, treating them with the compound, staining for relevant markers, and analyzing the samples on a flow cytometer.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Enigmatic Histamine Receptor H4 for Potential Treatment of Multiple Inflammatory, Autoimmune, and Related Diseases [mdpi.com]
- 4. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histamine H4 Receptor Agonist, this compound, Aggravates Disease Progression and Promotes Pro-Inflammatory Signaling in B Cells in an Experimental Autoimmune Encephalomyelitis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytokine Release Induced by 4-Methylhistamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylhistamine (4-MH) is a potent and selective agonist for the histamine H4 receptor (H4R), a G protein-coupled receptor predominantly expressed on hematopoietic cells, including mast cells, eosinophils, basophils, dendritic cells, and T cells.[1] The activation of H4R by this compound has been shown to play a significant role in modulating immune responses, in part through the induction of cytokine release from various immune cell types. Understanding the profile of cytokines released upon H4R stimulation is crucial for elucidating its role in inflammatory and allergic diseases and for the development of novel therapeutic agents targeting this receptor.
These application notes provide detailed protocols for inducing and measuring cytokine release from key immune cell types in vitro using this compound, along with a summary of reported quantitative data and a visualization of the involved signaling pathways.
Key Immune Cells and Cytokine Profiles
In vitro studies have demonstrated that this compound can induce the release of a variety of pro-inflammatory and immunomodulatory cytokines from several key immune cell types.
-
Mast Cells: Upon stimulation with this compound, mast cells have been shown to release cytokines such as Interleukin (IL)-6.[1]
-
Eosinophils: this compound induces chemotaxis and activation in eosinophils, which are known to release an array of inflammatory mediators, including cytokines.[2]
-
T Helper (Th) Cells: this compound has been shown to influence the cytokine profile of T helper cells. For instance, it can enhance the production of IL-9 from Th9 cells.[1] Stimulation of the H4R can also up-regulate the expression of Th1-associated cytokines like IFN-γ and TNF-α, while decreasing the expression of the Th2 cytokine IL-4 in certain contexts.[3]
Quantitative Data on this compound Induced Cytokine Release
The following tables summarize the available quantitative data on the effects of this compound on immune cell responses. While comprehensive dose-response data for cytokine release is limited in the public domain, the following provides key data points from published studies.
Table 1: Effect of this compound on Eosinophil and Mast Cell Function
| Cell Type | Parameter Measured | This compound Concentration | Observed Effect | Reference |
| Human Eosinophils | Shape Change | EC50 = 0.36 ± 0.09 µM | Dose-dependent induction of cell shape change. | |
| Murine Bone Marrow-Derived Mast Cells (BMMCs) | Migration | EC50 = 12 µM | Dose-dependent induction of cell migration. |
Table 2: Effect of this compound on T Helper Cell Cytokine Production
| Cell Type | Cytokine Measured | This compound Concentration | Observed Effect | Reference |
| Human Th9 Polarized Cells | Intracellular IL-9 | Not specified | Statistically significant increase in intracellular IL-9 production. | |
| Human Th9 Polarized Cells | Secreted IL-9 | Not specified | Increased levels of IL-9 secretion, though not statistically significant. | |
| Murine Splenic CD4+ T cells (in a model of chronic stress) | IFN-γ, TNF-α, IL-1β mRNA | 30mg/kg (in vivo) | Upregulated expression. | |
| Murine Splenic CD4+ T cells (in a model of chronic stress) | IL-4 mRNA | 30mg/kg (in vivo) | Decreased expression. |
Signaling Pathways and Experimental Workflow
Histamine H4 Receptor Signaling Pathway
Activation of the Gαi/o-coupled H4 receptor by this compound initiates a signaling cascade that leads to cytokine gene transcription and release. A key pathway involved is the activation of Mitogen-Activated Protein Kinase (MAPK), which in turn activates transcription factors such as Activator Protein-1 (AP-1).
General Experimental Workflow
The following diagram outlines the general workflow for an in vitro experiment to assess this compound-induced cytokine release.
Experimental Protocols
Protocol 1: Isolation and Culture of Human Mast Cells from Cord Blood
Materials:
-
Human umbilical cord blood
-
Ficoll-Paque PLUS
-
PBS (Phosphate Buffered Saline)
-
IMDM (Iscove's Modified Dulbecco's Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
L-glutamine
-
Stem Cell Factor (SCF)
-
IL-6
-
CD34 MicroBead Kit, human
Procedure:
-
Mononuclear Cell Isolation: Dilute cord blood 1:1 with PBS. Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Collect Mononuclear Cells: Aspirate the mononuclear cell layer (buffy coat) and transfer to a new tube. Wash the cells twice with PBS.
-
CD34+ Cell Enrichment: Isolate CD34+ progenitor cells using the CD34 MicroBead Kit according to the manufacturer's instructions.
-
Cell Culture: Culture the enriched CD34+ cells in IMDM supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine, 100 ng/mL SCF, and 50 ng/mL IL-6.
-
Mast Cell Differentiation: Maintain the cells in culture for 6-8 weeks, changing the medium weekly. Mature mast cells can be identified by their morphology and expression of mast cell-specific markers like c-Kit (CD117) and FcεRI.
Protocol 2: Isolation of Human Eosinophils from Peripheral Blood
Materials:
-
Human peripheral blood from healthy donors
-
Anticoagulant (e.g., EDTA)
-
Dextran solution
-
Ficoll-Paque PLUS
-
Eosinophil Isolation Kit (Negative selection)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
Procedure:
-
Granulocyte Enrichment: Mix whole blood with Dextran solution and allow red blood cells to sediment. Collect the leukocyte-rich plasma.
-
Mononuclear Cell Removal: Layer the leukocyte-rich plasma over Ficoll-Paque PLUS and centrifuge to separate mononuclear cells from granulocytes.
-
Eosinophil Isolation: Isolate eosinophils from the granulocyte pellet using a negative selection kit according to the manufacturer's protocol. This method depletes neutrophils, leaving a highly purified population of eosinophils.
-
Cell Culture: Resuspend the purified eosinophils in RPMI-1640 supplemented with 10% FBS for immediate use in cytokine release assays.
Protocol 3: In Vitro Differentiation of Human Th9 Cells
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Naive CD4+ T Cell Isolation Kit, human
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
L-glutamine
-
Anti-CD3 and Anti-CD28 antibodies
-
Recombinant human IL-4
-
Recombinant human TGF-β
-
Anti-IFN-γ antibody
Procedure:
-
Isolate Naive CD4+ T cells: Isolate naive CD4+ T cells from PBMCs using a negative selection kit.
-
T Cell Activation: Coat a culture plate with anti-CD3 antibody. Add the naive CD4+ T cells to the plate along with soluble anti-CD28 antibody.
-
Th9 Polarization: Culture the cells in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine, recombinant human IL-4 (e.g., 20 ng/mL), recombinant human TGF-β (e.g., 2 ng/mL), and a neutralizing anti-IFN-γ antibody.
-
Culture: Incubate the cells for 5-7 days to allow for differentiation into Th9 cells, which can be confirmed by measuring IL-9 expression.
Protocol 4: this compound Stimulation and Cytokine Measurement
Materials:
-
Cultured immune cells (Mast cells, Eosinophils, or Th9 cells)
-
This compound dihydrochloride
-
Cell culture medium appropriate for the cell type
-
96-well cell culture plates
-
ELISA or Multiplex cytokine assay kits
Procedure:
-
Cell Seeding: Seed the cultured cells into a 96-well plate at an appropriate density (e.g., 1 x 10^5 to 5 x 10^5 cells/well).
-
Stimulation: Prepare a serial dilution of this compound in the appropriate cell culture medium. Add the this compound solutions to the wells to achieve the desired final concentrations (e.g., ranging from 10 nM to 100 µM). Include a vehicle control (medium only).
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a predetermined time period (e.g., 6, 24, or 48 hours). The optimal incubation time will depend on the specific cytokine and cell type being investigated.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatants without disturbing the cell pellet.
-
Cytokine Measurement: Measure the concentration of the cytokines of interest in the supernatants using a commercially available ELISA or multiplex assay kit, following the manufacturer's instructions.
-
Data Analysis: Construct dose-response curves by plotting the cytokine concentration against the log of the this compound concentration. Calculate EC50 values where applicable.
Conclusion
The protocols and data presented in these application notes provide a framework for investigating the in vitro effects of this compound on cytokine release from various immune cells. This information is valuable for researchers and drug development professionals seeking to understand the role of the histamine H4 receptor in health and disease and to evaluate the immunomodulatory properties of H4R-targeting compounds. Further research is warranted to expand the quantitative dataset on this compound-induced cytokine release across a broader range of concentrations, cell types, and cytokines.
References
- 1. Stimulation of histamine H4 receptors increases the production of IL‐9 in Th9 polarized cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stimulation of the histamine 4 receptor with this compound modulates the effects of chronic stress on the Th1/Th2 cytokine balance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Methylhistamine Studies in Psoriasis Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting experiments to investigate the therapeutic potential of 4-Methylhistamine (4-MH), a selective histamine H4 receptor (H4R) agonist, in preclinical psoriasis models. The protocols detailed below cover both in vivo and in vitro methodologies to assess the efficacy and mechanism of action of 4-MH.
Introduction
Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by keratinocyte hyperproliferation, abnormal differentiation, and infiltration of immune cells.[1] The histamine H4 receptor is expressed on various immune cells, including T cells, dendritic cells, and mast cells, as well as on keratinocytes, making it a compelling target for therapeutic intervention in inflammatory skin conditions.[2][3] this compound, as an H4R agonist, has shown promise in modulating the immune response and ameliorating psoriatic-like inflammation in animal models, primarily through the suppression of Th1 pro-inflammatory cytokines and the recruitment of regulatory T cells (Tregs).[4][5]
In Vivo Studies: Imiquimod-Induced Psoriasis Mouse Model
The imiquimod (IMQ)-induced psoriasis model is a widely used and robust model that recapitulates key features of human psoriasis, including erythema, scaling, epidermal thickening (acanthosis), and the characteristic IL-23/IL-17 inflammatory axis.
Experimental Workflow: In Vivo Imiquimod Model
Caption: Workflow for the imiquimod-induced psoriasis mouse model.
Protocol 1: Imiquimod-Induced Psoriasis and this compound Treatment
Materials:
-
8-week-old female BALB/c or C57BL/6 mice
-
5% imiquimod cream (e.g., Aldara™)
-
This compound dihydrochloride (Sigma-Aldrich)
-
Sterile saline solution
-
Calipers
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Preparation:
-
Acclimatize mice for at least one week before the experiment.
-
Anesthetize the mice and shave a 2x3 cm area on their dorsal back.
-
-
Psoriasis Induction:
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back area for 5 to 7 consecutive days.
-
-
This compound Administration:
-
Prepare this compound solutions in sterile saline.
-
Administer this compound intraperitoneally (i.p.) at a dose of 20 mg/kg or 40 mg/kg daily, starting from day 0 of imiquimod application. The vehicle control group should receive an equivalent volume of sterile saline.
-
-
Clinical Assessment:
-
Monitor the mice daily for signs of psoriasis.
-
Score the severity of skin inflammation using a modified Psoriasis Area and Severity Index (PASI). Evaluate erythema, scaling, and skin thickness on a scale of 0 to 4 (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked). The cumulative score ranges from 0 to 12.
-
Measure the thickness of the back skin daily using calipers.
-
-
Sample Collection:
-
On the final day of the experiment, euthanize the mice.
-
Collect blood via cardiac puncture for serum cytokine analysis.
-
Excise the treated dorsal skin for histological analysis and preparation of single-cell suspensions.
-
Protocol 2: Histological Analysis
Materials:
-
10% neutral buffered formalin
-
Paraffin wax
-
Hematoxylin and Eosin (H&E) stain
-
Antibodies for immunohistochemistry (IHC): anti-Ki67, anti-Keratin 10
Procedure:
-
Fixation and Embedding:
-
Fix the excised skin tissue in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
-
Sectioning and Staining:
-
Cut 5 µm thick sections and mount them on glass slides.
-
For H&E staining, deparaffinize the sections, rehydrate, stain with hematoxylin, and counterstain with eosin.
-
For IHC, perform antigen retrieval, block endogenous peroxidase, incubate with primary antibodies (e.g., anti-Ki67 for proliferation, anti-Keratin 10 for differentiation), followed by a suitable secondary antibody and detection system.
-
-
Analysis:
-
Examine the stained sections under a microscope to assess epidermal thickness (acanthosis), parakeratosis, and immune cell infiltration.
-
Protocol 3: Flow Cytometry for Regulatory T cells (Tregs)
Materials:
-
Collagenase D
-
DNase I
-
FACS buffer (PBS with 2% FBS)
-
Fc block (anti-CD16/32)
-
Fluorochrome-conjugated antibodies: anti-CD4, anti-CD25, anti-Foxp3
-
Foxp3/Transcription Factor Staining Buffer Set
Procedure:
-
Preparation of Single-Cell Suspension from Skin:
-
Mince the skin tissue and digest with Collagenase D and DNase I to obtain a single-cell suspension.
-
Filter the cell suspension through a 70 µm cell strainer.
-
-
Staining:
-
Incubate the cells with Fc block to prevent non-specific antibody binding.
-
Perform surface staining with anti-CD4 and anti-CD25 antibodies.
-
Fix and permeabilize the cells using the Foxp3/Transcription Factor Staining Buffer Set.
-
Perform intracellular staining with an anti-Foxp3 antibody.
-
-
Data Acquisition and Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Gate on the CD4+ T cell population and subsequently identify the Treg population as CD25+Foxp3+.
-
Protocol 4: Cytokine Analysis
Materials:
-
ELISA kits or multiplex bead-based immunoassay kits for mouse TNF-α, IFN-γ, IL-27, IL-17A, and IL-23.
-
Protein lysis buffer for skin tissue.
Procedure:
-
Sample Preparation:
-
Serum: Collect whole blood, allow it to clot, and centrifuge to separate the serum.
-
Skin Homogenate: Homogenize the excised skin tissue in protein lysis buffer and centrifuge to collect the supernatant.
-
-
Cytokine Measurement:
-
Perform the ELISA or multiplex assay according to the manufacturer's instructions to quantify the levels of TNF-α, IFN-γ, IL-27, IL-17A, and IL-23 in the serum and skin homogenates.
-
Quantitative Data Summary: In Vivo Studies
| Parameter | Control (IMQ + Vehicle) | 4-MH (20 mg/kg) | 4-MH (40 mg/kg) | Reference |
| Clinical Score (PASI) | High | Significantly Reduced | Significantly Reduced | |
| Epidermal Thickness | Increased | Significantly Reduced | Significantly Reduced | |
| TNF-α (serum) | Elevated | Significantly Reduced | Significantly Reduced | |
| IFN-γ (serum) | Elevated | Significantly Reduced | Significantly Reduced | |
| IL-27 (serum) | Elevated | Significantly Reduced | Significantly Reduced | |
| IL-17A (serum) | Elevated | No Significant Change | No Significant Change | |
| IL-23 (serum) | Elevated | No Significant Change | No Significant Change | |
| CD4+CD25+FoxP3+ Tregs | Baseline | Increased | Significantly Increased |
In Vitro Studies: Psoriasis-like Keratinocyte Models
In vitro models using human keratinocytes are valuable for dissecting the direct effects of this compound on epidermal pathobiology and for high-throughput screening.
Experimental Workflow: In Vitro Keratinocyte Model
Caption: Workflow for the in vitro psoriasis-like keratinocyte model.
Protocol 5: Induction of Psoriasis-like Phenotype in Keratinocytes and 4-MH Treatment
Materials:
-
Human keratinocyte cell line (HaCaT) or primary human epidermal keratinocytes.
-
Keratinocyte growth medium.
-
Cytokine cocktail (e.g., recombinant human IL-17A, IL-22, TNF-α).
-
This compound dihydrochloride.
-
MTT assay kit.
-
RNA extraction and qPCR reagents.
-
Protein lysis buffer and antibodies for Western blotting (anti-Keratin 10, anti-Loricrin).
-
ELISA kit for human IL-8.
Procedure:
-
Cell Culture:
-
Culture human keratinocytes in appropriate growth medium until they reach 70-80% confluency.
-
-
Induction of Psoriasis-like Phenotype:
-
Starve the cells in basal medium for a few hours.
-
Treat the cells with a pro-inflammatory cytokine cocktail to induce a psoriasis-like phenotype. Optimal concentrations and combinations should be determined empirically, but a starting point could be 10-20 ng/mL of each cytokine.
-
-
This compound Treatment:
-
Concurrently with or after cytokine stimulation, treat the cells with various concentrations of this compound (e.g., 1-100 µM).
-
-
Analysis:
-
Proliferation: After 48-72 hours of treatment, assess cell proliferation using an MTT assay or by immunofluorescent staining for Ki67.
-
Differentiation: After 48 hours, harvest cells for RNA or protein extraction. Analyze the expression of differentiation markers such as Keratin 10 and Loricrin by qPCR or Western blotting.
-
Inflammation: Collect the cell culture supernatant after 24-48 hours and measure the concentration of pro-inflammatory cytokines like IL-8 using ELISA.
-
Quantitative Data Summary: In Vitro Studies
| Parameter | Control (Cytokine Mix) | 4-MH Treatment | Reference |
| Keratinocyte Proliferation | Increased | Dose-dependent effect (can be pro- or anti-proliferative depending on context) | |
| Keratin 10 Expression | Decreased | Potential to restore expression | |
| Loricrin Expression | Decreased | Potential to restore expression | |
| IL-8 Secretion | Increased | Potential to decrease secretion |
Histamine H4 Receptor Signaling Pathway
Activation of the H4 receptor by this compound on immune cells can lead to a variety of downstream effects, including the modulation of cytokine production and cell migration. The signaling cascade often involves Gαi/o proteins, leading to inhibition of adenylyl cyclase and activation of MAPK pathways.
Caption: Simplified H4R signaling pathway in immune cells.
Conclusion
The provided protocols and application notes offer a framework for the preclinical evaluation of this compound in psoriasis models. The imiquimod-induced mouse model is a robust platform to assess the in vivo efficacy of 4-MH, while in vitro keratinocyte models allow for mechanistic studies on its direct effects on epidermal cells. By systematically evaluating clinical scores, histological changes, immune cell populations, and cytokine profiles, researchers can gain a comprehensive understanding of the therapeutic potential of targeting the histamine H4 receptor in psoriasis.
References
- 1. In vitro psoriasis models with focus on reconstructed skin models as promising tools in psoriasis research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of the histamine H4 receptor in atopic dermatitis and psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of the histamine H4 receptor in atopic dermatitis and psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontierspartnerships.org [frontierspartnerships.org]
- 5. Inhibitory Effect of Imiquimod-Induced Psoriasis-Like Skin Inflammation in Mice by Histamine H4 Receptor Agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 4-Methylhistamine in Mast Cell Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mast cells are critical effector cells in allergic and inflammatory responses. Their accumulation at specific tissue sites is a hallmark of many inflammatory diseases and is largely driven by chemotaxis—directed cell migration in response to chemical gradients. Histamine, a primary mediator released by mast cells, can act in an autocrine or paracrine manner to influence immune cell function through its four known receptors (H1R-H4R). The histamine H4 receptor (H4R) is highly expressed on immune cells, including mast cells, and its activation is specifically linked to chemotactic responses.[1] 4-Methylhistamine is a potent and selective agonist for the H4R, making it an invaluable tool for studying mast cell migration and for screening potential therapeutic agents that target the H4R pathway.[2]
Activation of the H4R by this compound initiates a signaling cascade that leads to cytoskeletal rearrangement and directed cell movement.[1] This process is critical for the recruitment of mast cells to sites of inflammation.[2] Understanding and quantifying this migratory response is essential for developing novel anti-inflammatory and anti-allergic therapies. This document provides detailed protocols and data for utilizing this compound in robust and reproducible mast cell migration assays.
H4 Receptor Signaling Pathway in Mast Cell Migration
Stimulation of the H4 receptor by this compound triggers a specific intracellular signaling cascade that culminates in chemotaxis. The H4R is coupled to the Gαi/o family of G-proteins.[3] Upon agonist binding, the Gαi/o protein inhibits adenylyl cyclase, leading to decreased cAMP levels, and its βγ subunits activate Phospholipase C (PLC). PLC activation results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium stores (Ca2+ mobilization). This calcium influx, along with the activation of pathways involving ERK and PI3K, is a critical step in orchestrating the cytoskeletal rearrangements necessary for cell migration.
Caption: H4R signaling cascade initiated by this compound.
Quantitative Data Summary
The chemotactic response of mast cells to this compound is dose-dependent. The following tables summarize the expected quantitative outcomes based on studies using murine bone marrow-derived mast cells (BMMCs).
Table 1: Dose-Response of Murine BMMCs to this compound
| This compound Concentration (µM) | Expected Migration Response (Relative to Max) | Reference |
|---|---|---|
| 0 (Control) | Baseline / 0% | |
| 1 | Low (~10-20%) | |
| 10 | Sub-maximal (~40-50%) | |
| 12 | EC₅₀ (~50%) | **** |
| 50 | Near-maximal (~80-90%) |
| 100 | Maximal (~100%) | |
Table 2: Inhibition of Mast Cell Migration by H4R Antagonist
| Treatment Condition | Expected Migration Response | Reference |
|---|---|---|
| This compound (12 µM) | 50% of maximal migration | |
| This compound (12 µM) + JNJ 7777120 (1 µM) | Complete or near-complete inhibition |
| JNJ 7777120 (1 µM) alone | Baseline / No migration | |
Experimental Protocols
Protocol 1: Mast Cell Transwell Migration Assay (Boyden Chamber)
This protocol describes a quantitative in vitro assay to measure the chemotactic response of mast cells to this compound using a Transwell or Boyden chamber system.
Materials:
-
Cells: Murine Bone Marrow-Derived Mast Cells (BMMCs) or human mast cell line (e.g., LAD2).
-
Migration Medium: RPMI-1640 + 0.1% Bovine Serum Albumin (BSA), 20 mM HEPES, pH 7.4.
-
Chemoattractant: this compound dihydrochloride (Stock solution: 10 mM in sterile water).
-
Inhibitor (Optional): H4R-selective antagonist, e.g., JNJ 7777120 (Stock solution: 10 mM in DMSO).
-
Assay Plate: 24-well tissue culture plate.
-
Transwell Inserts: 6.5 mm diameter with 5 µm pore size polycarbonate membrane.
-
Staining Solution: Crystal Violet solution (0.5% in 25% methanol) or DAPI solution.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Extraction Solution (for Crystal Violet): 10% Acetic Acid.
-
Cotton swabs, PBS, inverted microscope.
Experimental Workflow Diagram:
Caption: Workflow for the mast cell transwell migration assay.
Procedure:
-
Cell Preparation (Day 1):
-
Culture mast cells (e.g., BMMCs) under standard conditions.
-
For BMMCs, starve the cells by washing and resuspending them in culture medium without cytokines (e.g., IL-3) for 12-16 hours prior to the assay. This reduces basal migration and enhances sensitivity.
-
-
Assay Setup (Day 2):
-
Prepare serial dilutions of this compound in migration medium (e.g., 0.1, 1, 10, 50, 100 µM).
-
Add 600 µL of the this compound dilutions to the lower wells of the 24-well plate. Use migration medium alone as a negative control.
-
Harvest the starved mast cells, wash once with PBS, and resuspend in migration medium at a concentration of 1 x 10⁶ cells/mL.
-
Add 100 µL of the cell suspension (100,000 cells) to the top chamber of each Transwell insert.
-
Carefully place the inserts into the wells containing the chemoattractant.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 3-4 hours. Incubation time may require optimization depending on the mast cell type.
-
-
Quantification:
-
After incubation, carefully remove the inserts from the wells.
-
Using a cotton swab, gently wipe the inside of the insert to remove non-migrated cells. Be careful not to puncture the membrane.
-
Fix the migrated cells on the bottom of the membrane by submerging the insert in 4% PFA for 10-15 minutes.
-
Wash the inserts gently with PBS.
-
Stain the cells by placing the inserts in Crystal Violet solution for 15 minutes.
-
Gently wash the inserts in water to remove excess stain and allow them to air dry.
-
Using a light microscope, count the number of migrated cells in 3-5 representative high-power fields for each membrane.
-
Alternative Quantification: After staining, elute the dye by placing the insert in 200 µL of 10% acetic acid and measure the absorbance at 590 nm using a plate reader.
-
Expected Results:
A dose-dependent increase in the number of migrated cells should be observed with increasing concentrations of this compound, consistent with the data presented in Table 1. The inclusion of an H4R antagonist like JNJ 7777120 should significantly reduce or abrogate the migration induced by this compound, confirming the specificity of the H4R-mediated response.
References
Application Notes and Protocols for Measuring cAMP Levels Following 4-Methylhistamine Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic adenosine monophosphate (cAMP) is a critical second messenger molecule involved in numerous cellular signaling pathways. Its production is often modulated by the activation of G protein-coupled receptors (GPCRs). The histamine H2 receptor, a member of the GPCR family, is coupled to the Gs alpha subunit of the heterotrimeric G protein. Activation of the H2 receptor by agonists, such as 4-Methylhistamine, stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[1] The quantification of these changes is fundamental for studying H2 receptor pharmacology, screening for novel agonists and antagonists, and understanding the downstream physiological effects.
This document provides detailed application notes and protocols for measuring cAMP levels in response to this compound stimulation using common, robust, and sensitive assay techniques: Homogeneous Time-Resolved Fluorescence (HTRF), LANCE® Ultra Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and Enzyme-Linked Immunosorbent Assay (ELISA).
Histamine H2 Receptor Signaling Pathway
Stimulation of the histamine H2 receptor by this compound initiates a well-defined signaling cascade, leading to the production of cAMP. This pathway is a key target for therapeutic intervention in conditions such as gastric ulcers and gastroesophageal reflux disease (GERD).[2]
Quantitative Data Summary
The potency of this compound in stimulating cAMP production can be quantified by determining its half-maximal effective concentration (EC50) or its pEC50 (-log(EC50)). The following table summarizes representative quantitative data for histamine H2 receptor agonists in cAMP assays.
| Agonist | Cell Line | Assay Type | Parameter | Value | Reference |
| This compound | CHO-H3-SPAP | CRE-SPAP | pIC50 | 4.94 ± 0.52 | [3] |
| Nα-Methylhistamine | CHO-H2R | cAMP Production | EC50 | Lower than histamine | [4] |
| Histamine | CHO-H2R | cAMP Production | - | - | [4] |
| Amthamine | H2-transfected CHO | cAMP Production | pEC50 | Dependent on H2R expression | |
| Dimaprit | CHO-H3-SPAP | CRE-SPAP | pIC50 | 5.59 ± 0.18 |
Note: pIC50 values from antagonist assays on Gi-coupled receptors (like H3) can be indicative of agonist potency in Gs-coupled systems, though direct EC50 determination is preferred. The data for Nα-Methylhistamine, a close analog, suggests this compound is a potent H2 agonist.
Experimental Protocols
The following protocols provide detailed methodologies for measuring cAMP levels after stimulation with this compound. It is recommended to optimize cell number and agonist concentration for each specific cell line and experimental condition.
General Experimental Workflow
The overall workflow for measuring cAMP levels following this compound stimulation is consistent across the different assay technologies.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Methylhistamine Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of 4-Methylhistamine in in vitro assays.
Troubleshooting Guide
Question: I am not observing any response after applying this compound to my cells. What could be the reason?
Answer:
Several factors could contribute to a lack of response in your assay:
-
Receptor Expression: Confirm that your cell line or primary cells endogenously express the target histamine receptor, primarily the H4 receptor, at sufficient levels. You can verify this through techniques like qPCR, Western blot, or flow cytometry.
-
Concentration Range: The effective concentration of this compound can vary significantly depending on the cell type and the specific assay. We recommend performing a dose-response curve starting from 1 nM to 100 µM to determine the optimal concentration for your experimental setup.
-
Agonist Degradation: Ensure the this compound solution is fresh. Prepare aliquots to avoid repeated freeze-thaw cycles.
-
Assay Sensitivity: The assay readout may not be sensitive enough to detect a response. Consider using a more sensitive detection method or amplifying the signal. For instance, if you are performing a simple endpoint assay, a kinetic assay might provide more insight.
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase. High passage numbers can sometimes lead to altered receptor expression and signaling.
Question: I am observing a high background signal or a response that is not consistent with H4 receptor activation. How can I troubleshoot this?
Answer:
High background or non-specific effects can be due to off-target effects or assay artifacts:
-
Receptor Specificity: While this compound is a potent H4 receptor agonist, it can also activate H1 and H2 receptors at higher concentrations.[1][2] To confirm that the observed effect is H4 receptor-mediated, use a selective H4 receptor antagonist, such as JNJ 7777120.[3] A reduction in the response in the presence of the antagonist would confirm H4 receptor involvement. You can also use selective antagonists for H1 (e.g., mepyramine) and H2 (e.g., ranitidine) receptors to rule out their involvement.[3]
-
Solubility Issues: At very high concentrations, this compound may have solubility issues, leading to non-specific effects. Ensure the compound is fully dissolved in the assay buffer.
-
Assay Buffer Composition: Components in your assay buffer, such as serum, can sometimes interfere with the assay. Consider using a serum-free medium for the duration of the experiment if possible.
Question: The dose-response curve for this compound in my assay is not sigmoidal or shows poor reproducibility. What are the potential causes?
Answer:
A non-ideal dose-response curve or poor reproducibility can stem from several experimental variables:
-
Inconsistent Cell Seeding: Ensure uniform cell seeding density across all wells of your microplate.
-
Pipetting Errors: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of this compound and other reagents.
-
Incubation Time: The optimal incubation time can vary. Perform a time-course experiment to determine the point of maximal response.
-
Edge Effects: In microplate-based assays, "edge effects" can lead to variability in the outer wells. To mitigate this, avoid using the outermost wells for critical measurements or fill them with buffer.
-
Data Analysis: Use appropriate non-linear regression models to fit your dose-response data and calculate parameters like EC50.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in in vitro assays?
A1: this compound is a potent and selective agonist for the histamine H4 receptor (H4R).[4] Upon binding to the H4R, a G-protein coupled receptor, it can initiate various downstream signaling cascades, including the activation of mitogen-activated protein kinase (MAPK) pathways like ERK and Akt, and the NF-κB signaling pathway. This can lead to a range of cellular responses, such as chemotaxis of immune cells, cytokine release, and changes in cell shape.
Q2: What is the recommended starting concentration range for this compound in a new assay?
A2: A good starting point for a dose-response experiment is to use a logarithmic dilution series of this compound, typically ranging from 1 nM to 100 µM. The EC50 can vary depending on the cell type and the specific response being measured.
Q3: How should I prepare and store this compound solutions?
A3: this compound is typically supplied as a dihydrochloride salt, which is soluble in water. Prepare a concentrated stock solution (e.g., 10 mM) in sterile, deionized water or a suitable buffer. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. For working solutions, dilute the stock solution in the appropriate assay buffer immediately before use.
Q4: Can I use this compound to study H1 or H2 receptor-mediated responses?
A4: While this compound has the highest affinity for the H4 receptor, it can also act as an agonist at H1 and H2 receptors, although with lower potency. If you intend to study H1 or H2 receptors, it is advisable to use more selective agonists for those receptors. However, if you are using a system that only expresses H1 or H2 receptors, this compound could be used, but it is crucial to be aware of its H4 receptor preference.
Q5: Are there any known inhibitors I can use as experimental controls?
A5: Yes, using selective antagonists is a critical experimental control. For the H4 receptor, JNJ 7777120 is a widely used selective antagonist. For the H1 receptor, mepyramine is a common choice, and for the H2 receptor, ranitidine or cimetidine can be used.
Quantitative Data Summary
The following table summarizes the reported potency and affinity values for this compound at different histamine receptors in various in vitro systems.
| Parameter | Value | Receptor | Cell/Tissue System | Reference |
| pEC50 | 7.4 ± 0.1 | Human H4 | Recombinant cell line | |
| EC50 | 0.36 ± 0.09 µM | Human H4 | Human Eosinophils (Shape Change) | |
| EC50 | 12 µM | Murine H4 | Murine BMMCs (Migration) | |
| -log EC50 | 5.23 | H2 | Guinea-pig isolated ileum | |
| -log EC50 | 4.57 | H1 | Guinea-pig isolated ileum | |
| Ki | 50 nM | Human H4 | Recombinant cell line | |
| -log KD | 4.27 | H2 | Guinea-pig isolated ileum | |
| -log KD | 3.55 | H1 | Guinea-pig isolated ileum |
Experimental Protocols
Protocol 1: this compound-Induced Calcium Mobilization Assay in HEK293T Cells Expressing the Human H4 Receptor
This protocol describes a method to measure intracellular calcium mobilization in response to this compound stimulation using a fluorescent calcium indicator.
Materials:
-
HEK293T cells stably or transiently expressing the human H4 receptor
-
This compound dihydrochloride
-
Fluo-4 AM or other suitable calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding: Seed the H4 receptor-expressing HEK293T cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS with 20 mM HEPES. The final concentration of Fluo-4 AM is typically 2-5 µM, and Pluronic F-127 is usually at 0.02%.
-
Remove the cell culture medium from the wells and add 100 µL of the loading buffer to each well.
-
Incubate the plate for 60 minutes at 37°C in the dark.
-
-
Cell Washing:
-
Gently remove the loading buffer.
-
Wash the cells twice with 100 µL of HBSS with 20 mM HEPES.
-
After the final wash, add 100 µL of HBSS with 20 mM HEPES to each well and incubate for 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye.
-
-
Assay Measurement:
-
Prepare a 2X working solution of this compound in HBSS with 20 mM HEPES at various concentrations.
-
Place the microplate in the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm) over time.
-
Establish a stable baseline reading for approximately 10-20 seconds.
-
Inject 100 µL of the 2X this compound working solution into the wells.
-
Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response and subsequent decay.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50.
-
Visualizations
Caption: Signaling pathway of this compound via the H4 receptor.
Caption: Workflow for a this compound-induced calcium mobilization assay.
References
- 1. Selectivity of this compound at H1- and H2-receptors in the guinea-pig isolated ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selectivity of this compound at H1- and H2-receptors in the guinea-pig isolated ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of this compound as the first potent and selective H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Methylhistamine solubility and stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of 4-methylhistamine in cell culture media. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in cell culture?
This compound is a potent and selective agonist for the histamine H4 receptor (H4R)[1][2]. In cell culture experiments, it is primarily used to investigate the downstream signaling pathways and physiological roles of the H4 receptor in various cell types, particularly those of the immune system like mast cells, eosinophils, and T cells[3][4].
Q2: In what solvents can I dissolve this compound dihydrochloride?
This compound dihydrochloride exhibits good solubility in several common laboratory solvents. The following table summarizes the maximum solubility in various solvents.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Water | 246.8 | 50 |
| DMSO | 20 | ~101 |
| PBS (pH 7.2) | 10 | ~50.5 |
| Ethanol | 1 | ~5.05 |
Data compiled from multiple sources. The molecular weight of this compound dihydrochloride is approximately 198.09 g/mol , which is used for the mM conversion.
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution in a solvent in which it is highly soluble, such as water or DMSO. For example, a 50 mM stock solution can be prepared by dissolving 9.90 mg of this compound dihydrochloride in 1 mL of sterile water. To aid dissolution, gentle warming or sonication can be used[1].
Q4: How should I store the solid compound and stock solutions?
-
Solid Compound: this compound dihydrochloride powder should be stored desiccated at room temperature. Some suppliers recommend storage at -20°C for long-term stability of the solid, reporting it to be stable for at least four years under these conditions.
-
Stock Solutions: Once dissolved, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C. Information from suppliers suggests that stock solutions in DMSO or water can be stable for several months at these temperatures.
Q5: What is the stability of this compound in cell culture media at 37°C?
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no cellular response to this compound. | 1. Degradation of this compound: The compound may have degraded in the stock solution or in the cell culture medium during prolonged incubation. 2. Incorrect concentration: Errors in calculation or dilution of the stock solution. 3. Low or no H4 receptor expression: The cell line being used may not express the H4 receptor at a sufficient level. 4. Cell health issues: Cells may be unhealthy or stressed, leading to a blunted response. | 1. Prepare fresh stock solutions: Use a freshly prepared stock solution for each experiment. For long incubations, consider replenishing the media with fresh this compound at regular intervals. 2. Verify calculations and dilutions: Double-check all calculations and ensure accurate pipetting. 3. Confirm H4 receptor expression: Use techniques like RT-qPCR, Western blot, or flow cytometry to confirm H4 receptor expression in your cells. 4. Assess cell viability: Check cell viability using methods like Trypan Blue exclusion or a commercial viability assay. Ensure cells are in the logarithmic growth phase. |
| Precipitate forms in the cell culture medium after adding this compound. | 1. Exceeded solubility limit: The final concentration of this compound in the medium may have exceeded its solubility, especially if prepared from a highly concentrated stock in an organic solvent. 2. Interaction with media components: The compound may be interacting with components in the serum or the medium itself. | 1. Dilute the stock solution further: Prepare an intermediate dilution of the stock solution in a solvent compatible with your cell culture medium before adding it to the final culture volume. 2. Use a different solvent for the stock solution: If using DMSO, consider preparing the stock in sterile water or PBS. 3. Filter-sterilize the final medium: After adding this compound, filter the medium through a 0.22 µm filter before applying it to the cells. |
| Unexpected off-target effects are observed. | 1. High concentrations of this compound: At very high concentrations, this compound may interact with other histamine receptors (H1, H2, H3) or other cellular targets. 2. Contamination of the compound: The this compound stock may be contaminated. | 1. Perform a dose-response curve: Determine the optimal concentration range for H4 receptor-specific effects. Use the lowest effective concentration. 2. Use selective antagonists: To confirm that the observed effects are H4 receptor-mediated, co-treat cells with a selective H4 receptor antagonist (e.g., JNJ 7777120). 3. Source high-purity compound: Ensure the this compound used is of high purity from a reputable supplier. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Calculate the required mass: Based on the desired stock concentration and volume, calculate the mass of this compound dihydrochloride needed (MW = 198.09 g/mol ).
-
Weigh the compound: Accurately weigh the calculated mass of the compound in a sterile microcentrifuge tube.
-
Dissolve in sterile solvent: Add the appropriate volume of sterile water or DMSO to the tube.
-
Aid dissolution (if necessary): Vortex the solution and, if needed, gently warm the tube or sonicate until the solid is completely dissolved.
-
Sterilization (for aqueous stocks): If the stock solution is prepared in water or PBS, it is advisable to filter-sterilize it through a 0.22 µm syringe filter.
-
Aliquot and store: Dispense the stock solution into single-use aliquots and store at -20°C or -80°C.
Visualizations
Signaling Pathway of this compound via the H4 Receptor
Caption: H4 Receptor Signaling Cascade.
Experimental Workflow for Assessing this compound Activity```dot
References
- 1. researchgate.net [researchgate.net]
- 2. This compound dihydrochloride | Histamine H4 Receptors | Tocris Bioscience [tocris.com]
- 3. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Methylhistamine Experimental Troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methylhistamine. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in research?
This compound is a potent and selective agonist for the histamine H4 receptor (H4R), with a reported Ki of approximately 50 nM. It exhibits over 100-fold selectivity for the H4R over other histamine receptor subtypes (H1R, H2R, H3R).[1][2] Due to this selectivity, it is widely used as a research tool to investigate the physiological and pathophysiological roles of the H4 receptor, particularly in the context of inflammation, immunology, and autoimmune disorders.[1] While highly selective, some studies have noted that at higher concentrations, this compound can also exhibit activity at the histamine H2 receptor (H2R).
Q2: How should I prepare and store this compound stock solutions?
This compound is typically supplied as a dihydrochloride salt, which is soluble in aqueous solutions. For stock solutions, it is recommended to dissolve the compound in sterile, purified water or a buffer such as PBS (pH 7.2). Some suppliers also provide solubility data for DMSO and ethanol. To prepare a stock solution, you can use the following general steps:
-
Calculate the required mass of this compound dihydrochloride based on its molecular weight (approximately 198.1 g/mol ) to achieve the desired molar concentration.
-
Add the appropriate volume of solvent to the vial.
-
To aid dissolution, gentle warming (up to 45°C) or sonication can be used.
Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. For short-term storage (up to one month), solutions can be kept at -20°C.
Troubleshooting Guides
In Vitro Cell-Based Assays
Q3: I am not observing the expected cellular response (e.g., calcium mobilization, cAMP inhibition) after applying this compound. What could be the problem?
There are several potential reasons for a lack of response in cell-based assays. Here is a troubleshooting checklist:
-
Cell Line and Receptor Expression:
-
Verify Receptor Expression: Confirm that your cell line endogenously expresses the histamine H4 receptor (or H2 receptor, if that is your target) at sufficient levels. If using a transfected cell line, ensure the expression of the receptor is stable and at an optimal density. Very high expression can sometimes lead to constitutive activity and desensitization, while low expression will result in a weak signal.
-
Cell Health and Passage Number: Ensure your cells are healthy, in the logarithmic growth phase, and within a low passage number. High passage numbers can lead to phenotypic drift and altered receptor expression or signaling.
-
-
Agonist Concentration and Preparation:
-
Concentration Range: You may be using a concentration of this compound that is too low. Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay.
-
Stock Solution Integrity: Your this compound stock solution may have degraded. Prepare a fresh stock solution from the solid compound. Avoid repeated freeze-thaw cycles of your stock solutions by preparing and storing aliquots.
-
-
Assay Conditions:
-
Incubation Time: The kinetics of the cellular response can vary. Optimize the incubation time with this compound.
-
Assay Buffer and Reagents: Ensure that your assay buffer and other reagents are correctly prepared and at the appropriate pH. Components of the media or buffer could be interfering with the assay.
-
Temperature: Maintain the recommended temperature for your specific assay. For example, calcium mobilization assays are often performed at 37°C.
-
Q4: I am observing high background signal in my functional assay. How can I reduce it?
High background can mask the specific signal from your experiment. Consider the following to reduce background noise:
-
Cell Seeding Density: Optimize the number of cells seeded per well. Too many cells can lead to a high basal signal.
-
Washing Steps: Inadequate washing can leave residual compounds or media components that contribute to background. Ensure your washing steps are sufficient but not overly harsh to detach the cells.
-
Reagent Quality and Contamination: Use high-quality reagents and ensure they are not contaminated. Contaminants in your media or buffers can non-specifically activate cellular signaling pathways.
-
Plate Type: For fluorescence-based assays, use black, clear-bottom plates to reduce background fluorescence. For luminescence-based assays, use white, opaque plates.
Receptor Binding Assays
Q5: In my radioligand binding assay, I am seeing high non-specific binding. What are the common causes and solutions?
High non-specific binding (NSB) can significantly reduce the window of your assay. Here are some common causes and how to address them:
-
Radioligand Issues:
-
Sticking to Surfaces: The radioligand may be adhering non-specifically to the assay plates or filter mats. Consider pre-treating plates with a blocking agent and ensure your filter mats are appropriate for your application. Using low-protein binding plates can also help.
-
Radioligand Concentration: Using too high a concentration of the radioligand can increase NSB. Ideally, the radioligand concentration should be at or below its Kd for the receptor.
-
Radioligand Degradation: Degraded radioligand can be "sticky." Use fresh or properly stored radioligand.
-
-
Membrane Preparation:
-
Low Receptor Density: If your membrane preparation has a low density of the target receptor, the proportion of NSB will be higher. Use a cell line with higher receptor expression or optimize your membrane preparation protocol.
-
Contaminating Proteins: The presence of other proteins in your membrane prep can contribute to NSB. Ensure your membrane preparation is of high quality.
-
-
Washing Procedure:
-
Insufficient Washing: Increase the number of wash cycles to more effectively remove unbound radioligand.
-
Wash Buffer Composition: Ensure your wash buffer is ice-cold to minimize dissociation of the specifically bound radioligand during the wash steps.
-
Avoid Drying Filters: Do not let the filters dry out between washes, as this can cause irreversible binding of the radioligand to the filter.
-
In Vivo Studies
Q6: I am observing high variability in the responses of my animal subjects to this compound administration. How can I minimize this?
In vivo experiments are inherently more variable than in vitro assays. The following strategies can help to reduce variability:
-
Animal-Related Factors:
-
Genetic Background: Use a consistent inbred mouse strain to minimize genetic variability.
-
Age and Sex: Use animals of the same age and sex, as these factors can influence physiological responses.
-
Acclimatization: Ensure animals are properly acclimated to the housing and experimental conditions before starting the study.
-
Health Status: Use only healthy animals and monitor their health throughout the experiment.
-
-
Experimental Procedures:
-
Dosing: Ensure accurate and consistent administration of this compound. The route of administration (e.g., intraperitoneal, intravenous) should be consistent.
-
Handling and Stress: Minimize animal stress by handling them gently and consistently. Stress can significantly impact immune and inflammatory responses.
-
Environmental Factors: Maintain consistent environmental conditions (e.g., light-dark cycle, temperature, humidity, and noise levels) as these can influence animal physiology and behavior.
-
Randomization and Blinding: Randomize animals into treatment groups and blind the experimenters to the treatment allocation to reduce bias.
-
-
Data Analysis:
-
Sufficient Sample Size: Use a sufficient number of animals per group to ensure statistical power.
-
Appropriate Statistical Methods: Use appropriate statistical tests to analyze your data and account for variability.
-
Quantitative Data
The following tables summarize key quantitative data for this compound from the literature.
Table 1: Binding Affinity of this compound at Histamine Receptors
| Receptor Subtype | Species | Kᵢ (nM) | Reference |
| H₄R | Human | 50 | |
| H₄R | Human | 7 | |
| H₄R | Rat | 73 | |
| H₄R | Mouse | 55 | |
| H₂R | Guinea Pig | ~5400 | |
| H₁R | Guinea Pig | ~282000 |
Table 2: Functional Potency of this compound
| Assay Type | Receptor | Species | pEC₅₀ | EC₅₀ (nM) | Reference |
| cAMP Inhibition | H₄R | Human | 7.4 ± 0.1 | ~40 | |
| Contractile Response | H₂R | Guinea Pig | 5.23 | ~5900 | |
| Contractile Response | H₁R | Guinea Pig | 4.57 | ~27000 |
Experimental Protocols
Protocol 1: Radioligand Binding Assay (Competitive)
This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of a test compound for the H4 receptor, using membranes from cells expressing the receptor and a suitable radioligand (e.g., [³H]-histamine).
-
Membrane Preparation:
-
Harvest cells expressing the histamine H4 receptor.
-
Homogenize the cells in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4) using a homogenizer.
-
Centrifuge the homogenate at a low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending it in fresh cold buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer to a desired protein concentration (to be optimized for the assay).
-
-
Assay Setup (96-well plate format):
-
Total Binding: Add assay buffer, a fixed concentration of radioligand (e.g., [³H]-histamine at its Kd concentration), and the membrane preparation.
-
Non-specific Binding: Add a high concentration of an unlabeled competitor (e.g., 10 µM unlabeled histamine), the radioligand, and the membrane preparation.
-
Competitive Binding: Add serial dilutions of your test compound, the radioligand, and the membrane preparation.
-
-
Incubation:
-
Incubate the plate at room temperature (or other optimized temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.
-
-
Filtration:
-
Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter plate (pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.
-
Protocol 2: Calcium Mobilization Assay
This protocol describes a fluorescence-based assay to measure intracellular calcium mobilization following H4 receptor activation in a cell line that couples to the Gq signaling pathway.
-
Cell Seeding:
-
Seed cells expressing the H4 receptor into a black, clear-bottom 96-well plate at an optimized density to achieve a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a CO₂ incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. An anion transport inhibitor like probenecid may be required for some cell lines to improve dye retention.
-
Remove the cell culture medium from the wells and add the dye-loading buffer.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) in the dark.
-
-
Assay Execution:
-
Prepare serial dilutions of this compound in an appropriate assay buffer.
-
Place the cell plate and the compound plate into a fluorescence plate reader equipped with an automated injection system (e.g., FlexStation).
-
Measure the baseline fluorescence for a short period.
-
Inject the this compound dilutions into the wells and immediately begin recording the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of this compound.
-
Plot the peak response against the log concentration of this compound to generate a dose-response curve and calculate the EC₅₀ value.
-
Visualizations
References
Technical Support Center: Improving Reproducibility of 4-Methylhistamine-Induced Cytokine Release
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the reproducibility of experiments involving 4-Methylhistamine-induced cytokine release.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used to induce cytokine release?
A1: this compound (4-MeH) is a potent and selective agonist for the histamine H4 receptor (H4R).[1] The H4R is primarily expressed on cells of hematopoietic origin, such as mast cells, eosinophils, basophils, dendritic cells, and T cells, and plays a crucial role in modulating immune and inflammatory responses.[2][3] By selectively activating the H4R, 4-MeH is used to study the specific role of this receptor in inflammation and immunity, including the release of various cytokines.
Q2: Which cytokines are typically released upon stimulation with this compound?
A2: Stimulation of the H4R with this compound can induce the release of a variety of pro-inflammatory and immunomodulatory cytokines. Commonly reported cytokines include Interleukin-6 (IL-6), Interleukin-8 (IL-8), Interleukin-16 (IL-16), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-31 (IL-31).[4][5] It can also modulate the production of other cytokines such as Interleukin-1β (IL-1β), Interferon-gamma (IFN-γ), Interleukin-4 (IL-4), Interleukin-9 (IL-9), and Interleukin-10 (IL-10).
Q3: On which cell types is the Histamine H4 Receptor (H4R) expressed?
A3: The H4R is predominantly expressed on immune cells. High levels of H4R expression have been observed on mast cells, eosinophils, basophils, dendritic cells, monocytes, and various T cell subsets (including Th2 and CD8+ T cells). Its expression can be regulated by other cytokines, such as IL-4 and IFN-γ.
Q4: What is the signaling pathway activated by this compound?
A4: this compound activates the H4R, which is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. This activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the mobilization of intracellular calcium. Downstream signaling involves the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway (including ERK and p38) and the Nuclear Factor-kappa B (NF-κB) pathway, which are critical for the transcription of pro-inflammatory cytokine genes.
Troubleshooting Guide
This guide addresses common issues encountered during this compound-induced cytokine release experiments.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding: Uneven distribution of cells in the microplate wells. | Ensure the cell suspension is homogenous by gentle mixing before and during plating. |
| Edge effects: Evaporation from wells on the outer edges of the plate. | Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. | |
| Pipetting errors: Inaccurate dispensing of cells, this compound, or other reagents. | Use calibrated pipettes and proper pipetting techniques. For small volumes, use reverse pipetting. | |
| Low or no cytokine response to this compound | Low H4R expression on target cells: The cell type used may have low or variable H4R expression. Donor-to-donor variability in H4R expression is also common. | Confirm H4R expression on your target cells using flow cytometry or qPCR. If using primary cells like PBMCs, consider screening donors for H4R expression. |
| Inactive this compound: Improper storage or handling of the this compound stock solution can lead to degradation. | Store this compound dihydrochloride at the recommended temperature (typically -20°C) and protect from light. Prepare fresh dilutions from a stock solution for each experiment. | |
| Suboptimal this compound concentration: The concentration used may be too low to elicit a response or in the inhibitory range of a biphasic dose-response curve. | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and cytokine of interest. | |
| Incorrect incubation time: The time point for measuring cytokine release may be too early or too late. | Conduct a time-course experiment to identify the peak of cytokine production for your specific experimental setup. Cytokine release can be detected as early as a few hours and may peak at 24 hours or later. | |
| High background cytokine levels in unstimulated controls | Cell activation during isolation: Harsh isolation procedures can activate cells, leading to spontaneous cytokine release. | Handle cells gently during isolation. Ensure all reagents and materials are endotoxin-free. Allow cells to rest for a sufficient period (e.g., 2-4 hours) after plating before stimulation. |
| Endotoxin (LPS) contamination: Contamination of reagents or plasticware with LPS can non-specifically activate immune cells. | Use certified endotoxin-free reagents and consumables. Regularly test water, media, and serum for endotoxin levels. | |
| Pre-existing inflammation in donors: If using primary cells, the donor may have an underlying inflammatory condition. | Screen donors for health status and exclude those with recent infections or inflammatory diseases. | |
| Inconsistent results between experiments | Donor variability: Significant differences in immune responses between individuals are a major source of variability when using primary cells like PBMCs. | Use a larger donor cohort to account for biological variability. Whenever possible, use cells from the same donor for comparative experiments. |
| Variations in cell culture conditions: Minor changes in media composition, serum batch, or incubator conditions can affect cell responsiveness. | Maintain consistent cell culture practices. Test new batches of serum for their ability to support the assay before use in critical experiments. | |
| Cell viability issues: Poor cell viability at the start of the experiment will lead to a diminished response. | Assess cell viability (e.g., using trypan blue exclusion) before and after the experiment. Optimize cell isolation and handling to maximize viability. |
Experimental Protocols & Data
Detailed Methodology: this compound-Induced Cytokine Release from Human PBMCs
This protocol provides a general framework. Optimization of cell density, this compound concentration, and incubation time is recommended for specific experimental conditions.
1. Materials:
-
This compound dihydrochloride
-
Ficoll-Paque PLUS
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (complete medium)
-
Phosphate Buffered Saline (PBS), sterile
-
Human peripheral blood from healthy donors
-
96-well cell culture plates
-
ELISA or multiplex immunoassay kits for target cytokines (e.g., IL-6, TNF-α)
2. PBMC Isolation:
-
Dilute whole blood 1:1 with sterile PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper layer and carefully collect the mononuclear cell layer (buffy coat).
-
Wash the collected cells twice with PBS by centrifuging at 300 x g for 10 minutes.
-
Resuspend the cell pellet in complete medium and perform a cell count and viability assessment using trypan blue.
3. Cytokine Release Assay:
-
Adjust the PBMC concentration to 1 x 10^6 cells/mL in complete medium.
-
Plate 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours to allow cells to rest.
-
Prepare serial dilutions of this compound in complete medium. A common concentration range to test is 0.1 µM to 100 µM.
-
Add 100 µL of the this compound dilutions or vehicle control (complete medium) to the respective wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours (this may need to be optimized).
-
After incubation, centrifuge the plate at 500 x g for 10 minutes.
-
Carefully collect the supernatant for cytokine analysis. Store at -80°C if not analyzed immediately.
4. Cytokine Measurement:
-
Quantify the concentration of target cytokines in the supernatants using ELISA or a multiplex immunoassay according to the manufacturer's instructions.
Quantitative Data Summary
Table 1: Potency of this compound in Inducing Biological Responses
| Cell Type | Response | Potency (EC50 or Ki) | Reference |
| Human eosinophils | Shape change | EC50 ≈ 0.36 µM | |
| Murine BMMCs | Migration | EC50 ≈ 12 µM | |
| Human H4R | Binding affinity | Ki ≈ 7 nM | |
| Human lung macrophages | IL-6 release (Histamine, H1R) | EC50 ≈ 93 nM | |
| Human lung macrophages | β-glucuronidase release (Histamine, H1R) | EC50 ≈ 8.2 nM |
Note: EC50 and Ki values can vary depending on the experimental system and conditions.
Visualizations
Signaling Pathways
Caption: H4R signaling pathway leading to cytokine release.
Experimental Workflow
Caption: General workflow for 4-MeH induced cytokine release assay.
References
- 1. IL-4–Stat6 Signaling Induces Tristetraprolin Expression and Inhibits TNF-α Production in Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Measuring Histamine and Cytokine Release from Basophils and Mast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histamine H4 Receptor Agonist, this compound, Aggravates Disease Progression and Promotes Pro-Inflammatory Signaling in B Cells in an Experimental Autoimmune Encephalomyelitis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
4-Methylhistamine Experiments: Technical Support & Troubleshooting Center
Welcome to the technical support center for 4-Methylhistamine experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the histamine H4 receptor (H4R).[1] It is widely used in research to investigate the physiological and pathophysiological roles of the H4 receptor in various systems, particularly in the context of inflammation and immune responses.
Q2: How selective is this compound for the H4 receptor?
This compound displays a high selectivity for the human H4 receptor over other histamine receptor subtypes. It has been reported to have a greater than 100-fold selectivity for the H4R compared to the H1, H2, and H3 receptors.[1][2] However, it is important to note that at higher concentrations, off-target effects, particularly at the H2 receptor, can be observed.[3][4]
Q3: What are the expected effects of this compound in a typical in vitro experiment?
Expected in vitro effects of this compound, mediated by H4R activation, include:
-
Chemotaxis: Induction of migration in immune cells such as eosinophils and mast cells.
-
Cytokine and Chemokine Release: Stimulation of the release of various pro-inflammatory and anti-inflammatory mediators from immune cells.
-
Cell Shape Change: Inducing morphological changes in cells like eosinophils.
-
Modulation of Intracellular Signaling: Activation of downstream signaling pathways, including the inhibition of cAMP formation and phosphorylation of ERK and Akt.
Q4: I am observing a pro-inflammatory effect in my model, but some literature suggests this compound can be anti-inflammatory. Why is this?
The effect of this compound can be context-dependent. While it often promotes pro-inflammatory responses by stimulating cytokine release and immune cell recruitment, it has also been shown to have anti-inflammatory or immunomodulatory roles in certain models. For instance, in a murine psoriasis model, a this compound agonist ameliorated symptoms by repressing Th1 cytokines and inducing regulatory T cells. This duality may depend on the specific cell type, the expression levels of different histamine receptors, and the particular inflammatory milieu being studied.
Troubleshooting Guide
Issue 1: No observable effect or weaker than expected response.
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | This compound dihydrochloride is generally stable when stored as a solid at room temperature, desiccated. For long-term storage, -20°C is recommended. Stock solutions should be prepared fresh, or if stored, aliquoted and kept at -20°C or -80°C to avoid repeated freeze-thaw cycles. Confirm the integrity of your compound. |
| Incorrect Concentration | Verify the calculations for your dilutions. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific experimental system. |
| Low Receptor Expression | The target cells may have low or no expression of the H4 receptor. Verify H4R expression using techniques like RT-qPCR or flow cytometry. |
| Receptor Desensitization/Tachyphylaxis | Prolonged or repeated exposure to this compound can lead to receptor desensitization, where the cellular response diminishes over time. Consider shorter incubation times or including a "wash-out" period in your experimental design. |
| Cell Culture Issues | Ensure cells are healthy, within a low passage number, and free from contamination. Cell culture conditions can significantly impact receptor expression and signaling. |
Issue 2: Unexpected or contradictory results (e.g., opposite effect to what is expected).
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | At higher concentrations, this compound can activate other histamine receptors, most notably the H2 receptor, which can sometimes mediate opposing effects. Use the lowest effective concentration of this compound as determined by your dose-response curve. Consider using selective antagonists for H1 and H2 receptors to confirm that the observed effect is H4R-mediated. |
| Cell Line or Model Specificity | The signaling outcome of H4R activation can vary between different cell types and animal models. What is observed in one system may not be directly translatable to another. Carefully review the literature for studies using a similar experimental model. |
| Presence of Endogenous Histamine | The presence of endogenous histamine in your cell culture or in vivo model can interfere with the effects of exogenously applied this compound. Ensure thorough washing of cells before starting the experiment. |
| Biased Agonism | G protein-coupled receptors (GPCRs) like H4R can exhibit biased agonism, where different agonists stabilize distinct receptor conformations that preferentially activate certain downstream signaling pathways over others. While this compound is generally considered a full agonist, the specific cellular response you are measuring might be a pathway that is not strongly activated by it in your particular cell type. |
Data Presentation
Table 1: Receptor Binding Affinities and Potencies of this compound
| Receptor | Species | Assay Type | Value | Reference |
| H4 | Human | Ki | 50 nM | |
| H4 | Human | pEC50 | 7.4 | |
| H1 | Guinea Pig | -log KD | 3.55 | |
| H2 | Guinea Pig | -log KD | 4.27 | |
| H1 | Guinea Pig | -log EC50 | 4.57 | |
| H2 | Guinea Pig | -log EC50 | 5.23 |
Table 2: In Vivo Dosages of this compound in Murine Models
| Model | Dosing Regimen | Observed Effect | Reference |
| Experimental Autoimmune Encephalomyelitis (EAE) | 30 mg/kg/day, i.p. | Aggravated clinical symptoms, increased pro-inflammatory mediators | |
| Chronic Stress | 30 mg/kg, i.p., twice daily for 2 days | Modulated Th1/Th2 cytokine balance |
Experimental Protocols
Protocol 1: In Vitro Mast Cell Degranulation Assay
This protocol is a general guideline for measuring mast cell degranulation in response to this compound by quantifying the release of β-hexosaminidase.
-
Cell Culture: Culture a suitable mast cell line (e.g., LAD2, RBL-2H3) or bone marrow-derived mast cells (BMMCs) in appropriate media.
-
Cell Seeding: Seed the mast cells into a 96-well plate at a density of 5 x 104 to 1 x 105 cells per well and incubate overnight.
-
Washing: Gently wash the cells twice with a buffered salt solution (e.g., Tyrode's buffer).
-
Stimulation: Add varying concentrations of this compound (e.g., 10 nM to 10 µM) to the wells. Include a positive control (e.g., ionomycin or compound 48/80) and a negative control (buffer alone).
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant, which contains the released β-hexosaminidase.
-
Cell Lysis: Lyse the remaining cells in the wells with a lysis buffer (e.g., 0.1% Triton X-100) to measure the total cellular β-hexosaminidase content.
-
Enzyme Assay:
-
Add an aliquot of the supernatant and the cell lysate to a new 96-well plate.
-
Add the β-hexosaminidase substrate (p-nitrophenyl-N-acetyl-β-D-glucosaminide).
-
Incubate at 37°C for 60-90 minutes.
-
Stop the reaction with a stop solution (e.g., 0.1 M Na2CO3/NaHCO3).
-
-
Data Analysis: Measure the absorbance at 405 nm. Calculate the percentage of degranulation as (Supernatant Absorbance / (Supernatant Absorbance + Lysate Absorbance)) x 100.
Protocol 2: Eosinophil Shape Change Assay
This protocol describes a flow cytometry-based method to assess eosinophil shape change induced by this compound.
-
Eosinophil Isolation: Isolate eosinophils from human peripheral blood or from appropriate animal models using standard methods (e.g., density gradient centrifugation followed by negative selection).
-
Cell Suspension: Resuspend the purified eosinophils in a suitable buffer (e.g., HBSS with Ca2+ and Mg2+) at a concentration of 1 x 106 cells/mL.
-
Stimulation: Add different concentrations of this compound (e.g., 1 nM to 1 µM) to the cell suspension. Include a buffer-only control.
-
Incubation: Incubate at 37°C for 10-15 minutes.
-
Fixation: Fix the cells by adding an equal volume of cold 2% paraformaldehyde.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer. Eosinophil shape change is detected as an increase in the forward scatter (FSC) signal.
-
Data Analysis: Quantify the change in the mean FSC of the eosinophil population in response to this compound compared to the control.
Mandatory Visualizations
References
- 1. Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of this compound as the first potent and selective H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Evaluation of Histamine H1-, H2-, and H3-Receptor Ligands at the Human Histamine H4 Receptor: Identification of this compound as the First Potent and Selective H4 Receptor Agonist | Semantic Scholar [semanticscholar.org]
- 3. Selectivity of this compound at H1- and H2-receptors in the guinea-pig isolated ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 4-Methylhistamine Experimental Controls
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4-Methylhistamine (4-MH), focusing on controlling for its effects on histamine H1 and H2 receptors.
Frequently Asked Questions (FAQs)
Q1: What is the primary receptor target for this compound?
While historically used in some contexts to study H2 receptors, this compound is now understood to be a potent and highly selective agonist for the histamine H4 receptor (H4R).[1][2][3] Its affinity for the H4R is over 100-fold greater than for H1, H2, or H3 receptors.[1][4] Therefore, any experiment using this compound must primarily account for the activation of the H4 receptor.
Q2: Can this compound be used to study H1 and H2 receptors?
Using this compound to selectively study H1 or H2 receptors is challenging and generally not recommended due to its strong preference for the H4 receptor. An older study on guinea-pig ileum suggested 4-MH is only about five times more potent at H2 than at H1 receptors, urging caution in its use for discriminating between the two. If used, it requires high concentrations, which increases the risk of off-target effects, and rigorous controls are essential to parse out any potential H1 or H2-mediated responses from the dominant H4-mediated effects.
Q3: What are the downstream signaling pathways for H1 and H2 receptors?
Histamine H1 and H2 receptors are G protein-coupled receptors (GPCRs) that activate distinct intracellular signaling cascades.
-
H1 Receptor Signaling: The H1 receptor primarily couples to Gαq/11 proteins. Activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to various cellular responses.
References
considerations for 4-Methylhistamine use across different species (human, mouse, rat)
Welcome to the technical support center for 4-Methylhistamine (4-MeH), a potent and selective histamine H4 receptor (H4R) agonist. This guide is designed for researchers, scientists, and drug development professionals, providing detailed information, troubleshooting advice, and frequently asked questions (FAQs) for the effective use of this compound across different species.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (4-MeH) is a high-affinity and selective agonist for the histamine H4 receptor (H4R).[1][2][3][4] It displays over 100-fold selectivity for the human H4R compared to other histamine receptor subtypes (H1R, H2R, and H3R).[1] Its primary mechanism of action is to bind to and activate the H4R, which is a G protein-coupled receptor (GPCR) predominantly expressed on cells of hematopoietic origin, such as mast cells, eosinophils, T cells, and dendritic cells. Activation of H4R by 4-MeH modulates various cellular responses, including chemotaxis, cytokine release, and inflammatory processes.
Q2: What are the key differences in this compound activity across human, mouse, and rat?
A2: While 4-MeH is a potent agonist at the human H4R, it exhibits lower affinity and potency at the mouse and rat H4 receptors. This is a critical consideration when translating findings from rodent models to human applications. Researchers should expect to use different effective concentrations or doses of 4-MeH in experiments involving these different species.
Q3: How should I store and handle this compound?
A3: this compound dihydrochloride is typically supplied as a solid. For long-term storage, it is recommended to store it at -20°C, where it can be stable for at least four years. For short-term storage, it can be kept desiccated at room temperature. When preparing stock solutions, it is advisable to aliquot and store them at -80°C for up to six months or at -20°C for up to one month to avoid repeated freeze-thaw cycles.
Q4: What are suitable solvents for dissolving this compound?
A4: this compound dihydrochloride is soluble in several common laboratory solvents. Solubility data indicates it can be dissolved in:
-
Water (up to 50 mM)
-
Phosphate-buffered saline (PBS, pH 7.2) at approximately 10 mg/mL
-
DMSO at approximately 20 mg/mL
-
Ethanol at approximately 1 mg/mL
The choice of solvent will depend on the specific experimental requirements and the desired final concentration.
Quantitative Data Summary
The following tables summarize the pharmacological data for this compound across different species and experimental systems.
Table 1: Receptor Binding Affinity and Potency of this compound
| Species | Receptor | Assay Type | Parameter | Value | Reference |
| Human | H4 | Radioligand Binding | Ki | 7 nM | |
| Human | H4 | Radioligand Binding | Ki | 50 nM | |
| Human | H4 | Functional Assay (CRE-β-galactosidase) | pEC50 | 7.4 | |
| Human | H4 | Functional Assay (CRE-β-galactosidase) | EC50 | 39.8 nM | |
| Mouse | H4 | Functional Assay (Mast Cell Migration) | EC50 | 12 µM | |
| Human | H1, H2, H3 | Radioligand Binding | Selectivity | >100-fold over H4 |
Table 2: In Vitro and In Vivo Experimental Dosing
| Species | Model | Route of Administration | Dose/Concentration | Observed Effect | Reference |
| Mouse | Allergic Asthma Model | Intratracheal | 10 µ g/animal | Reduced airway resistance and inflammation | |
| Mouse | Psoriasis Model | Intraperitoneal | 20 and 40 mg/kg | Attenuated skin inflammation | |
| Mouse | EAE Model | Intraperitoneal | 30 mg/kg/day | Aggravated disease progression | |
| Human | Eosinophils (in vitro) | N/A | EC50 = 0.36 µM | Induced cell shape change | |
| Mouse | Bone Marrow Mast Cells (in vitro) | N/A | EC50 = 12 µM | Stimulated migration |
Experimental Protocols
In Vitro Eosinophil Shape Change Assay
This protocol is adapted from studies demonstrating the effect of 4-MeH on eosinophil chemotaxis.
Objective: To assess the ability of this compound to induce a change in the shape of human eosinophils as a measure of H4R activation.
Materials:
-
Isolated human eosinophils
-
This compound dihydrochloride
-
H4R antagonist (e.g., JNJ-7777120) for control experiments
-
Assay buffer (e.g., HBSS with Ca2+ and Mg2+)
-
Flow cytometer
Procedure:
-
Isolate human eosinophils from peripheral blood using standard methods (e.g., density gradient centrifugation followed by negative selection).
-
Resuspend the purified eosinophils in the assay buffer at a concentration of 1 x 106 cells/mL.
-
Prepare serial dilutions of this compound in the assay buffer to achieve the desired final concentrations.
-
(Optional) For antagonist studies, pre-incubate the eosinophils with the H4R antagonist for 15-30 minutes before adding 4-MeH.
-
Add the this compound dilutions to the eosinophil suspensions and incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Immediately analyze the samples on a flow cytometer, measuring changes in forward scatter (FSC) and side scatter (SSC) to quantify cell shape changes.
-
Calculate the EC50 value from the dose-response curve.
In Vivo Mouse Model of Psoriasis-like Skin Inflammation
This protocol is based on studies investigating the immunomodulatory effects of 4-MeH in a mouse model of psoriasis.
Objective: To evaluate the effect of this compound on imiquimod-induced psoriasis-like skin inflammation in mice.
Materials:
-
BALB/c or similar mouse strain
-
Imiquimod cream (5%)
-
This compound dihydrochloride
-
Sterile saline or other suitable vehicle for injection
-
Calipers for measuring skin thickness
Procedure:
-
Acclimatize the mice for at least one week before the experiment.
-
Induce psoriasis-like skin inflammation by applying a daily topical dose of imiquimod cream to the shaved back skin of the mice for a specified number of days (e.g., 7-10 days).
-
Prepare this compound in a sterile vehicle at the desired concentrations (e.g., 20 and 40 mg/kg).
-
Administer this compound or the vehicle control via intraperitoneal (i.p.) injection once daily, starting from the first day of imiquimod application.
-
Monitor the mice daily for signs of inflammation, including erythema, scaling, and skin thickness. Use a scoring system (e.g., PASI score) to quantify the severity of the inflammation.
-
At the end of the experiment, euthanize the mice and collect skin tissue for histological analysis (e.g., H&E staining for epidermal thickness and inflammatory cell infiltration) and molecular analysis (e.g., qPCR for cytokine expression).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low response to 4-MeH in vitro | 1. Incorrect concentration: Calculation error or degradation of the compound. 2. Species difference: Lower H4R affinity/potency in the chosen species (e.g., mouse or rat). 3. Cell health: Poor viability or low H4R expression in the cell line. 4. Solubility issue: Compound not fully dissolved. | 1. Verify calculations and prepare fresh stock solutions. 2. Increase the concentration range based on published data for that species. 3. Check cell viability and confirm H4R expression via qPCR or Western blot. 4. Ensure the compound is fully dissolved in the appropriate solvent before adding to the assay medium. |
| High variability between replicates | 1. Inconsistent pipetting: Inaccurate dispensing of compound or cells. 2. Edge effects in plate-based assays: Evaporation or temperature gradients. 3. Cell clumping: Uneven distribution of cells. | 1. Use calibrated pipettes and ensure proper mixing. 2. Avoid using the outer wells of the plate or fill them with buffer/media. 3. Gently triturate the cell suspension before plating. |
| Unexpected off-target effects in vivo | 1. Activation of other histamine receptors at high concentrations: Although selective, high doses may lead to off-target effects. 2. Vehicle effects: The vehicle used for injection may have its own biological activity. | 1. Perform a dose-response study to determine the optimal selective dose. 2. Include a vehicle-only control group in the experimental design. |
| Compound precipitation in stock solution | 1. Exceeded solubility limit: Concentration is too high for the chosen solvent. 2. Incorrect storage: Stored at an inappropriate temperature or for too long. | 1. Prepare a new stock solution at a lower concentration or try a different solvent. 2. Follow recommended storage conditions (-20°C or -80°C in aliquots). |
Signaling Pathways and Experimental Workflows
H4 Receptor Signaling Pathway
Caption: H4R signaling cascade initiated by this compound.
Experimental Workflow for In Vivo Studies
Caption: General workflow for in vivo experiments using 4-MeH.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound dihydrochloride | Histamine H4 Receptors | Tocris Bioscience [tocris.com]
- 3. Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of this compound as the first potent and selective H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
how to prevent degradation of 4-Methylhistamine in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 4-Methylhistamine in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing a yellowish tint. What does this indicate?
A1: A yellowish or brownish discoloration in your this compound solution can be an indicator of oxidative degradation. The imidazole ring in this compound is susceptible to oxidation, particularly at physiological or alkaline pH and in the presence of oxygen and light. This can lead to the formation of colored degradation products.
Q2: I'm observing inconsistent results in my cell-based assays using this compound. Could this be due to degradation?
A2: Yes, inconsistent experimental outcomes are a common consequence of compound instability. If this compound degrades during your experiment, its effective concentration will decrease, leading to variable biological effects. It is crucial to prepare solutions fresh before each experiment and minimize the time the compound is in culture media before being added to cells.
Q3: What are the optimal storage conditions for this compound stock solutions?
A3: To ensure maximum stability, stock solutions should be prepared at a high concentration (e.g., 10-50 mM) in a suitable solvent such as DMSO or sterile water.[1][2] It is highly recommended to aliquot the stock solution into small, single-use volumes and store them at -20°C or -80°C, protected from light.[1] Avoid repeated freeze-thaw cycles, as this can accelerate degradation.
Q4: For how long can I store my this compound solutions?
A4: The stability of this compound solutions depends on the solvent and storage temperature. The solid form is stable for at least four years when stored at -20°C.[2] For stock solutions, the following storage durations are recommended:
-
In solvent at -80°C: Up to 6 months.
-
In solvent at -20°C: Up to 1 month.
Always refer to the manufacturer's instructions for specific batch recommendations.
Troubleshooting Guide: Degradation of this compound in Solution
This guide will help you identify and resolve common issues related to the degradation of this compound during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent biological activity | Degradation of this compound in the working solution. | Prepare fresh working solutions from a frozen stock for each experiment. Minimize the time the working solution is at room temperature. |
| Loss of potency over time | Improper storage of stock solutions. | Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Store at -80°C for long-term storage. Ensure vials are tightly sealed to prevent solvent evaporation and exposure to air. |
| Precipitate formation in the solution | Poor solubility or pH-dependent precipitation. | Ensure the solvent is appropriate for the desired concentration. For aqueous solutions, check and adjust the pH to an optimal range (ideally slightly acidic) if compatible with your experimental setup. Use of a buffer, such as PBS (pH 7.2), can help maintain solubility.[2] |
| Discoloration of the solution | Oxidative degradation. | Protect solutions from light by using amber vials or covering tubes with aluminum foil. Prepare solutions with deoxygenated solvents if your experiment is highly sensitive to oxidation. Consider adding a compatible antioxidant if it does not interfere with your assay. |
| Variability between experimental days | Inconsistent solution preparation or handling. | Standardize your protocol for solution preparation, including solvent type, concentration, and storage. Ensure all users follow the same procedure. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Aqueous Solution
This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the amount of this compound remaining in a solution over time under different conditions.
Materials:
-
This compound dihydrochloride
-
HPLC-grade water
-
HPLC-grade methanol
-
Phosphate buffer (pH 5.0, 7.4, and 9.0)
-
HPLC system with a C18 column and UV detector
-
Temperature-controlled incubator
-
Light-protected and transparent vials
Methodology:
-
Preparation of this compound Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in HPLC-grade water.
-
Dilute the stock solution to a final concentration of 100 µg/mL in each of the phosphate buffers (pH 5.0, 7.4, and 9.0).
-
-
Incubation Conditions:
-
For each pH, aliquot the solution into three sets of vials:
-
Set 1: Stored at 4°C in the dark.
-
Set 2: Stored at 25°C in the dark.
-
Set 3: Stored at 25°C with exposure to ambient light.
-
-
-
Time Point Sampling:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), take an aliquot from each vial.
-
-
HPLC Analysis:
-
Mobile Phase: A gradient of methanol and a suitable buffer (e.g., phosphate buffer).
-
Column: C18 reverse-phase column.
-
Detection: UV detector at a wavelength determined by the absorbance maximum of this compound (approximately 210-220 nm).
-
Inject the aliquots into the HPLC system.
-
-
Data Analysis:
-
Quantify the peak area corresponding to this compound at each time point.
-
Plot the percentage of remaining this compound against time for each condition.
-
Calculate the half-life (t½) under each condition.
-
Quantitative Data Summary
The following table summarizes hypothetical stability data for this compound based on the protocol above.
| Condition | pH | Temperature | Light Exposure | Half-life (t½) (hours) |
| 1 | 5.0 | 4°C | Dark | > 72 |
| 2 | 5.0 | 25°C | Dark | 60 |
| 3 | 5.0 | 25°C | Light | 48 |
| 4 | 7.4 | 4°C | Dark | 65 |
| 5 | 7.4 | 25°C | Dark | 40 |
| 6 | 7.4 | 25°C | Light | 24 |
| 7 | 9.0 | 4°C | Dark | 50 |
| 8 | 9.0 | 25°C | Dark | 18 |
| 9 | 9.0 | 25°C | Light | 10 |
Note: This is example data and actual results may vary.
Visualizations
Potential Degradation Pathway of this compound
The primary degradation pathways for histamine, a close structural analog, involve enzymatic processes. Similar pathways, along with non-enzymatic oxidation, are plausible for this compound.
Caption: Potential enzymatic and non-enzymatic degradation routes for this compound.
Experimental Workflow for Stability Assessment
The following diagram outlines the logical flow of the experimental protocol for assessing the stability of this compound.
Caption: Step-by-step workflow for the this compound stability assay.
Troubleshooting Logic for Inconsistent Results
This diagram provides a logical decision-making process for troubleshooting inconsistent experimental results.
Caption: Decision tree for troubleshooting inconsistent experimental data.
References
Validation & Comparative
Comparative Analysis of 4-Methylhistamine and Histamine on the Histamine H4 Receptor
A comprehensive guide for researchers and drug development professionals on the pharmacological and functional differences between the endogenous agonist histamine and the selective agonist 4-Methylhistamine at the H4 receptor.
This guide provides a detailed comparison of this compound and histamine in their interaction with the Histamine H4 Receptor (H4R), a key target in inflammatory and immune responses. The following sections present quantitative data on binding affinities and functional potencies, detailed experimental protocols for key assays, and visual representations of the H4R signaling pathway and experimental workflows.
Quantitative Data Comparison
The following tables summarize the binding affinities (Ki) and functional potencies (EC50 or pEC50) of histamine and this compound at the human H4 receptor, compiled from various studies. It is important to note that absolute values can vary between different experimental setups.
| Ligand | Binding Affinity (Ki) at human H4R (nM) | Reference |
| Histamine | 3.8 ± 0.8 | [1] |
| Histamine | 4.7 ± 0.3 | [1] |
| This compound | 7.0 ± 1.2 | [1] |
| This compound | 50 | [2][3] |
Table 1: Comparative Binding Affinities of Histamine and this compound at the Human H4 Receptor.
| Ligand | Functional Potency (pEC50) at human H4R | Assay Type | Reference |
| Histamine | 7.8 ± 0.2 | [³⁵S]GTPγS accumulation | |
| Histamine | 7.3 ± 0.1 | β-arrestin recruitment | |
| This compound | 7.4 ± 0.1 | Not specified | |
| This compound | ~6.7 (calculated from EC50) | IL-12p70 secretion inhibition |
Table 2: Comparative Functional Potencies of Histamine and this compound at the Human H4 Receptor.
Pharmacological Profile
Histamine is the endogenous agonist for all four histamine receptor subtypes (H1R, H2R, H3R, and H4R). In contrast, this compound is a potent and selective agonist for the H4R. It exhibits over 100-fold selectivity for the H4R compared to the other histamine receptor subtypes. While this compound is also known to have activity at the H2 receptor, its affinity for H4R is significantly higher. This selectivity makes this compound a valuable tool for elucidating the specific physiological and pathological roles of the H4R. Both histamine and this compound act as full agonists at the H4R.
Signaling Pathways
The H4R is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subfamily of G proteins. Activation of H4R by agonists like histamine and this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This is a key distinction from H2R, which couples to Gαs and increases cAMP.
Downstream of G-protein activation, H4R stimulation triggers several cellular responses, including:
-
Intracellular Calcium Mobilization: Both histamine and this compound induce a sustained increase in intracellular calcium concentration.
-
MAPK/ERK Pathway Activation: H4R activation leads to the phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly ERK.
-
β-Arrestin Recruitment: Like many GPCRs, H4R can also signal independently of G-proteins through the recruitment of β-arrestin. Histamine has been shown to induce β-arrestin recruitment to the H4R.
The following diagram illustrates the primary signaling cascade initiated by H4R activation.
Caption: H4R Signaling Pathway
Functional Effects
Activation of H4R by both histamine and this compound elicits a range of functional responses in various immune cells, including:
-
Chemotaxis: Both agonists induce the migration of mast cells and eosinophils.
-
Cytokine and Chemokine Production: H4R stimulation modulates the release of various cytokines and chemokines. For instance, both histamine and this compound can induce the production of IL-6 in mouse mast cells. In human mast cells, H4R activation has been shown to induce the expression of a wide array of inflammatory mediators, including TNF-α, IL-4, IL-5, IL-6, IL-8, and MCP-1.
-
Calcium Mobilization and Degranulation: In human mast cells, both agonists trigger sustained intracellular calcium mobilization and degranulation.
-
Inhibition of IL-12p70 Secretion: In human monocytes, both histamine and this compound inhibit the secretion of IL-12p70.
Experimental Protocols
This section provides an overview of common experimental methodologies used to study the effects of ligands on H4R.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the H4R.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human H4 receptor (e.g., HEK293 cells).
-
Incubation: The cell membranes are incubated with a radiolabeled ligand (e.g., [³H]histamine) and varying concentrations of the unlabeled test compound (histamine or this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is then converted to a Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay
This assay measures the activation of G-proteins following receptor stimulation and is used to determine the potency (EC50) and efficacy of an agonist.
Protocol:
-
Membrane Preparation: Similar to the binding assay, membranes from H4R-expressing cells are used.
-
Incubation: The membranes are incubated with varying concentrations of the agonist (histamine or this compound) in the presence of GDP and [³⁵S]GTPγS.
-
Reaction Termination and Separation: The reaction is stopped, and the bound [³⁵S]GTPγS is separated from the unbound nucleotide.
-
Detection: The amount of bound [³⁵S]GTPγS is measured by scintillation counting.
-
Data Analysis: The data are plotted as a dose-response curve to determine the EC50 and Emax values for the agonist.
Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration upon receptor activation.
Protocol:
-
Cell Preparation: H4R-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Stimulation: The cells are stimulated with different concentrations of the agonist.
-
Detection: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.
-
Data Analysis: Dose-response curves are generated to determine the EC50 of the agonist.
The following diagram outlines a general workflow for studying H4R activation.
Caption: H4R Activation Study Workflow
Conclusion
Both histamine and this compound are valuable tools for studying the H4 receptor. Histamine, as the endogenous ligand, provides a physiological benchmark for H4R activation. This compound, with its high selectivity for H4R, allows for the specific investigation of H4R-mediated effects without the confounding influences of activating other histamine receptor subtypes. The choice between these agonists will depend on the specific experimental goals. For studies aiming to understand the overall physiological response to histamine, the endogenous agonist is appropriate. For dissecting the specific contributions of the H4 receptor to a biological process, the selectivity of this compound is indispensable. This guide provides the foundational data and methodologies to aid researchers in designing and interpreting experiments targeting the histamine H4 receptor.
References
- 1. Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of this compound as the first potent and selective H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Evaluation of Histamine H1-, H2-, and H3-Receptor Ligands at the Human Histamine H4 Receptor: Identification of this compound as the First Potent and Selective H4 Receptor Agonist | Semantic Scholar [semanticscholar.org]
Validating 4-Methylhistamine as a Selective Histamine H4 Receptor Agonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-Methylhistamine with other known histamine H4 receptor (H4R) agonists. The following sections present quantitative data on receptor binding and functional activity, detailed experimental protocols for key validation assays, and visual representations of the H4R signaling pathway and experimental workflows. This information is intended to assist researchers in evaluating the suitability of this compound as a selective tool for studying H4R pharmacology and its role in various physiological and pathological processes.
Comparative Analysis of H4R Agonists
This compound has been identified as a potent and selective agonist for the histamine H4 receptor.[1][2][3] To objectively assess its performance, this section compares its binding affinity (Ki) and functional potency (EC50) with other commonly used H4R agonists: VUF 8430, UR-PI376, Clobenpropit, and ST-1006.
Table 1: Comparison of Binding Affinity and Functional Potency of H4R Agonists
| Compound | H4R Ki (nM) | H4R pEC50/pKi | H1R Ki (nM) | H2R Ki (nM) | H3R Ki (nM) | H4R Selectivity vs. H1R/H2R/H3R | Functional Activity at H4R |
| This compound | 50[1][2] | 7.4 (pEC50) | >10,000 | >10,000 | >10,000 | >100-fold | Full Agonist |
| VUF 8430 | 31.6 | 7.5 (pKi) | Inactive | Inactive | High Affinity | Selective over H1R/H2R | Full Agonist |
| UR-PI376 | - | 7.47 (pEC50) | Negligible | Negligible | Moderate Inverse Agonist | Highly Selective | Potent Agonist |
| Clobenpropit | 13 | - | >10,000 | >10,000 | Potent Antagonist | Selective over H1R/H2R | Partial Agonist |
| ST-1006 | - | 7.94 (pKi) | - | - | - | - | Potent Agonist |
H4R Signaling Pathway and Experimental Workflow
To understand the mechanism of action of H4R agonists and the process of their validation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: H4R Signaling Pathway initiated by an agonist.
References
Comparative Analysis of 4-Methylhistamine and 2-Methylhistamine for H2-Receptor Agonist Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the histamine H2-receptor agonist activity of 4-Methylhistamine and 2-Methylhistamine. The information presented is collated from experimental data to assist researchers in selecting the appropriate tool compound for their studies.
Introduction
Histamine H2-receptors are G-protein coupled receptors (GPCRs) that play a crucial role in regulating gastric acid secretion, smooth muscle relaxation, and immune responses.[1] The primary signaling pathway involves the coupling to a Gs protein, which activates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[1] Both this compound and 2-Methylhistamine are structural analogs of histamine and are frequently used as research tools to investigate the function and pharmacology of the H2-receptor. Understanding their relative potencies and activities is essential for the accurate interpretation of experimental results.
Quantitative Comparison of H2-Receptor Activity
The agonist activity of this compound and 2-Methylhistamine at the H2-receptor can be quantified by determining their potency (EC50) and binding affinity (Ki). While direct comparative studies providing side-by-side quantitative data are limited, the available evidence consistently indicates that this compound is a more potent H2-receptor agonist than 2-Methylhistamine.
| Compound | Parameter | Value | Reference Tissue/Cell Line |
| This compound | -log EC50 | 5.23 | Guinea-pig isolated ileum |
| 2-Methylhistamine | Potency | Reduced relative to histamine and this compound | Not specified |
Note: A lower EC50 value indicates higher potency. The -log EC50 value provided for this compound corresponds to an EC50 of approximately 5.89 µM.
Computational studies suggest that the reduced potency of 2-methylhistamine is due to a lower concentration of its active monocationic tautomer at physiological pH, which is the form recognized by the H2-receptor.[2]
H2-Receptor Signaling Pathway
Activation of the histamine H2-receptor by an agonist like this compound or 2-Methylhistamine initiates a well-defined intracellular signaling cascade. The binding of the agonist induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream target proteins, resulting in a cellular response.
Experimental Protocols
The following are generalized protocols for assessing the H2-receptor agonist activity of compounds like this compound and 2-Methylhistamine.
cAMP Accumulation Assay
This functional assay measures the ability of a compound to stimulate the production of intracellular cAMP, a direct downstream effector of H2-receptor activation.
Objective: To determine the potency (EC50) of a test compound in stimulating cAMP production in cells expressing the H2-receptor.
Materials:
-
Cells stably or transiently expressing the human H2-receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium (e.g., DMEM).
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Test compounds (this compound, 2-Methylhistamine) at various concentrations.
-
A reference agonist (e.g., histamine).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Culture: Culture the H2-receptor expressing cells to 80-90% confluency.
-
Cell Plating: Seed the cells into 96-well or 384-well plates at an appropriate density and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in assay buffer.
-
Assay: a. Remove the culture medium from the cells and wash once with assay buffer. b. Add the assay buffer containing the PDE inhibitor to the cells and incubate for a short period (e.g., 15-30 minutes) at 37°C. c. Add the diluted test compounds or reference agonist to the wells. d. Incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow for cAMP production.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen detection kit.
-
Data Analysis: Plot the cAMP concentration against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the H2-receptor, thereby determining its binding affinity (Ki).
Objective: To determine the binding affinity (Ki) of a test compound for the H2-receptor.
Materials:
-
Membrane preparations from cells or tissues expressing the H2-receptor.
-
Radiolabeled H2-receptor antagonist (e.g., [³H]-Tiotidine).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Test compounds (this compound, 2-Methylhistamine) at various concentrations.
-
Non-specific binding control (a high concentration of a non-radiolabeled H2-receptor ligand).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from H2-receptor expressing cells.
-
Assay Setup: In a 96-well plate, add the cell membranes, the radiolabeled antagonist, and varying concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + non-specific control).
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log of the test compound concentration and fit the data to a competition binding curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Conclusion
Both this compound and 2-Methylhistamine are valuable tools for studying the histamine H2-receptor. However, for experiments requiring a potent and well-characterized H2-receptor agonist, this compound is the preferred choice based on available data. 2-Methylhistamine, with its comparatively lower potency, may be useful in studies where a weaker agonist is desired or for structure-activity relationship analyses. The selection of the appropriate compound should be guided by the specific requirements of the experimental design.
References
Cross-Reactivity Profile of 4-Methylhistamine at Histamine H1, H2, and H3 Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of 4-Methylhistamine with the histamine H1, H2, and H3 receptors. The following sections detail its binding affinity and functional activity, supported by experimental data and protocols to aid in the design and interpretation of research in pharmacology and drug development.
Quantitative Comparison of this compound Activity
This compound, a histamine analog, exhibits a distinct selectivity profile across the H1, H2, and H3 histamine receptor subtypes. While it is recognized as a potent and selective agonist for the H4 receptor, its interaction with H1, H2, and H3 receptors is significantly weaker, particularly at the H1 and H3 subtypes.[1] The data summarized below is derived from studies on human recombinant receptors and functional assays in guinea-pig tissues.
| Receptor | Parameter | Value | -log Value | Species/System | Reference |
| H1 Receptor | KD | ~282 µM | 3.55 | Guinea-pig ileum | [2] |
| EC50 | ~26.9 µM | 4.57 | Guinea-pig ileum | [2] | |
| pKi | < 4.5 | > 31.6 µM | Human (recombinant) | ||
| H2 Receptor | KD | ~53.7 µM | 4.27 | Guinea-pig ileum | [2] |
| EC50 | ~5.89 µM | 5.23 | Guinea-pig ileum | [2] | |
| pKi | 5.37 | 4.27 µM | Human (recombinant) | ||
| H3 Receptor | pKi | < 4.5 | > 31.6 µM | Human (recombinant) |
Note: pKi and pEC50 values are negative logarithms of the molar concentration. A higher value indicates greater affinity or potency.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of ligand-receptor interactions. Below are representative protocols for determining the binding affinity and functional activity of compounds like this compound at histamine H1, H2, and H3 receptors.
Histamine H1 Receptor - Radioligand Binding Assay
This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the H1 receptor.
Materials:
-
Membranes: Prepared from CHO-K1 or HEK293 cells stably expressing the human histamine H1 receptor.
-
Radioligand: [³H]Pyrilamine (Mepyramine).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of an unlabeled H1 antagonist (e.g., 1 µM Pyrilamine).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
Procedure:
-
Incubation: In a 96-well plate, incubate a fixed concentration of [³H]Pyrilamine (e.g., 1.2 nM) with the cell membranes (e.g., 10 µg protein) and varying concentrations of this compound.
-
Equilibration: Incubate the mixture for 180 minutes at 25°C to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of this compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.
Histamine H2 Receptor - cAMP Functional Assay
This assay measures the ability of a test compound to stimulate the H2 receptor, which is coupled to the Gs protein and leads to an increase in intracellular cyclic AMP (cAMP).
Materials:
-
Cells: CHO-K1 or HEK293 cells stably expressing the human histamine H2 receptor.
-
Test Compound: this compound.
-
Reference Agonist: Amthamine dihydrobromide.
-
Assay Buffer: Appropriate cell culture medium.
-
cAMP Detection Kit: (e.g., TR-FRET based).
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and allow them to adhere.
-
Compound Addition: Add varying concentrations of this compound or the reference agonist to the cells.
-
Incubation: Incubate for 10 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the detection kit.
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration to determine the EC50 value (concentration of agonist that produces 50% of the maximal response).
Histamine H3 Receptor - [³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the H3 receptor by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
Materials:
-
Membranes: Prepared from CHO-K1 or HEK293 cells stably expressing the human histamine H3 receptor.
-
Radioligand: [³⁵S]GTPγS.
-
Test Compound: this compound.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 µg/ml saponin, 1 mM MgCl2, pH 7.4.
-
GDP: To ensure binding is agonist-dependent.
Procedure:
-
Incubation Mixture: Prepare a mixture of cell membranes, [³⁵S]GTPγS, GDP, and varying concentrations of this compound in the assay buffer.
-
Incubation: Incubate the mixture for 30-60 minutes at 30°C.
-
Filtration: Rapidly filter the mixture through glass fiber filters to separate bound and free [³⁵S]GTPγS.
-
Washing: Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the log of the this compound concentration to determine the EC50 and Emax values.
Signaling Pathways
The histamine H1, H2, and H3 receptors are all G protein-coupled receptors (GPCRs), but they couple to different G proteins and activate distinct intracellular signaling cascades.
-
H1 Receptor: Couples to Gq/11, activating phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C (PKC).
-
H2 Receptor: Couples to Gs, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and activation of protein kinase A (PKA).
-
H3 Receptor: Primarily couples to Gi/o, which inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.
Conclusion
The experimental data clearly demonstrates that this compound has a significantly lower affinity and potency for the histamine H1 and H3 receptors compared to its activity at the H2 receptor. While it displays some agonist activity at the H2 receptor, its primary utility in research remains as a selective H4 receptor agonist. For researchers investigating the roles of H1 and H3 receptors, this compound is not a suitable agonist. Conversely, when studying H2 receptor-mediated effects, the potential for off-target effects at H1 and, to a lesser extent, other histamine receptors should be considered, especially at higher concentrations. This comparative guide provides the necessary data and methodological context to assist in the appropriate use and interpretation of results obtained with this compound in pharmacological studies.
References
- 1. Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of this compound as the first potent and selective H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selectivity of this compound at H1- and H2-receptors in the guinea-pig isolated ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dichotomy of H4 Receptor Modulation in Allergic Inflammation: A Comparative Analysis of 4-Methylhistamine and H4R Antagonists
For Immediate Release
A deep dive into the therapeutic potential and challenges of targeting the Histamine H4 Receptor (H4R) in allergic diseases reveals a complex picture. This guide provides a comparative analysis of the efficacy of the H4R agonist 4-Methylhistamine versus H4R antagonists in preclinical allergy models, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals in this evolving field.
The Histamine H4 Receptor (H4R), predominantly expressed on hematopoietic cells, has emerged as a critical regulator of immune and inflammatory responses, making it an attractive target for novel therapeutics in allergic conditions such as asthma and atopic dermatitis. Modulation of H4R activity, however, presents a dual-faced efficacy profile. While H4R antagonists have consistently demonstrated anti-inflammatory and anti-pruritic effects in various preclinical models, the role of H4R agonists like this compound is more nuanced, with evidence suggesting both pro- and anti-inflammatory activities depending on the specific context of the allergic response.
H4R Antagonists: A Consistent Anti-Inflammatory Profile
A substantial body of evidence supports the therapeutic potential of H4R antagonists in mitigating allergic inflammation. The selective H4R antagonist, JNJ7777120, has been extensively studied and has shown significant efficacy in reducing key inflammatory markers in animal models of allergic asthma and atopic dermatitis.
In a murine model of ovalbumin (OVA)-induced allergic asthma, therapeutic administration of JNJ7777120 led to a marked reduction in Th2 cytokines, which are pivotal in the pathophysiology of asthma.[1][2] Treatment with the antagonist significantly decreased levels of Interleukin-13 (IL-13) and Interleukin-5 (IL-5) in both bronchoalveolar lavage fluid (BALF) and lung tissue.[1][2] This was accompanied by a reduction in T-cell infiltration into the lungs, indicating a broad anti-inflammatory effect.[1]
Similarly, in a chronic allergic dermatitis model using NC/Nga mice, JNJ7777120 effectively attenuated scratching behavior and improved overall dermatitis scores. This highlights the dual role of H4R in both the inflammatory and pruritic aspects of atopic dermatitis.
This compound: A More Complex and Context-Dependent Role
In contrast to the consistent effects of H4R antagonists, the in vivo efficacy of the H4R agonist this compound in allergy models is less clear and appears to be highly context-dependent. While in vitro studies often use this compound to induce pro-inflammatory responses such as mast cell and eosinophil chemotaxis, its in vivo effects are not as straightforward.
Interestingly, some studies suggest a potential anti-inflammatory role for H4R agonists under specific conditions. For instance, in a murine model of psoriasis-like skin inflammation, the H4R agonist this compound was found to ameliorate clinical scores by suppressing Th1 cytokines and promoting the induction of regulatory T cells (Tregs). This suggests that H4R activation could, in certain immune contexts, skew the response towards a more regulatory or anti-inflammatory phenotype.
However, other evidence points towards a pro-inflammatory role. In an experimental autoimmune encephalomyelitis (EAE) mouse model, administration of this compound exacerbated disease progression and promoted pro-inflammatory signaling in B cells. In atopic dermatitis models, this compound has been shown to induce proliferation of keratinocytes from atopic dermatitis patients, an effect that is blocked by the H4R antagonist JNJ7777120.
This conflicting evidence underscores the complexity of H4R signaling and suggests that the net effect of an H4R agonist in vivo is likely influenced by the specific inflammatory milieu, the cell types involved, and the nature of the allergic response.
Quantitative Data Summary
The following tables summarize the quantitative data from key preclinical studies, comparing the effects of H4R antagonists and agonists in models of allergic asthma and atopic dermatitis.
Table 1: Efficacy in Murine Model of Allergic Asthma (OVA-Induced)
| Treatment Group | Parameter | Measurement Location | Result | % Change vs. Vehicle | Reference |
| H4R Antagonist | |||||
| JNJ7777120 (5 mg/kg) | IL-13 (pg/ml) | BALF | 12.3 ± 2.1 (vs. 22.3 ± 2.2) | ↓ 44.8% | |
| JNJ7777120 (20 mg/kg) | IL-13 (pg/ml) | BALF | 11.8 ± 1.9 (vs. 22.3 ± 2.2) | ↓ 47.1% | |
| JNJ7777120 (5 mg/kg) | IL-5 (pg/ml) | BALF | 26.3 ± 4.5 (vs. 55.4 ± 6.1) | ↓ 52.5% | |
| JNJ7777120 (20 mg/kg) | IL-5 (pg/ml) | BALF | 20.1 ± 3.8 (vs. 55.4 ± 6.1) | ↓ 63.7% | |
| JNJ7777120 (20 mg/kg) | Total Cells in BALF (x10⁵) | BALF | 1.5 ± 0.2 (vs. 3.5 ± 0.4) | ↓ 57.1% | |
| JNJ7777120 (20 mg/kg) | Eosinophils in BALF (x10⁵) | BALF | 0.8 ± 0.1 (vs. 2.5 ± 0.3) | ↓ 68.0% | |
| H4R Agonist | |||||
| This compound | Various | Limited direct comparative in vivo data available in this model | - |
Table 2: Efficacy in Murine Model of Atopic Dermatitis (NC/Nga Mice)
| Treatment Group | Parameter | Measurement | Result | % Change vs. Control | Reference |
| H4R Antagonist | |||||
| JNJ7777120 (30 mg/kg) | Scratching Bouts (per 30 min) | Behavioral | ~100 (vs. ~250) | ↓ ~60% | |
| JNJ7777120 (30 mg/kg) | Dermatitis Score | Clinical Scoring | ~2 (vs. ~6) | ↓ ~67% | |
| Thioperamide (20 mg/kg) | Histamine-induced Scratching | Behavioral | Significant reduction | - | |
| H4R Agonist | |||||
| This compound | Keratinocyte Proliferation | In vitro | Increased proliferation | - | |
| Clobenpropit | Scratching Bouts (per 30 min) | Behavioral | Dose-dependent increase | - |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental designs, the following diagrams illustrate the H4R signaling pathway and a typical workflow for an OVA-induced asthma model.
Caption: H4R Signaling Cascade.
Caption: OVA-Induced Asthma Model Workflow.
Experimental Protocols
Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model
This model is widely used to mimic the Th2-dominant inflammation characteristic of allergic asthma.
-
Animals: Female BALB/c mice (6-8 weeks old) are typically used.
-
Sensitization: Mice are sensitized by two intraperitoneal (i.p.) injections of 20 µg OVA emulsified in 2 mg aluminum hydroxide (Alum) in saline on days 0 and 14.
-
Challenge: From day 21 to 23, mice are challenged intranasally or via aerosol with 1% OVA in saline for 20-30 minutes each day.
-
Treatment: this compound or H4R antagonists (e.g., JNJ7777120) are administered, for example, orally or via i.p. injection, typically starting one hour before each challenge and continuing daily throughout the challenge period. A vehicle control group is always included.
-
Analysis: 24 hours after the final challenge, various parameters are assessed:
-
Airway Hyperresponsiveness (AHR): Measured using a plethysmograph in response to increasing concentrations of methacholine.
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: The lungs are lavaged with saline, and the collected fluid is analyzed for total and differential cell counts (especially eosinophils). The supernatant is used for cytokine measurement (e.g., IL-4, IL-5, IL-13) by ELISA.
-
Lung Histology: Lungs are fixed, sectioned, and stained (e.g., with Hematoxylin & Eosin or Periodic acid-Schiff) to assess inflammatory cell infiltration and mucus production.
-
Chronic Allergic Dermatitis NC/Nga Mouse Model
NC/Nga mice are a well-established model for atopic dermatitis, spontaneously developing skin lesions under conventional housing conditions.
-
Animals: Male NC/Nga mice (6 weeks old) are used.
-
Induction of Dermatitis: Chronic dermatitis is induced by repeated topical application of a hapten, such as picryl chloride (PiCl) or oxazolone, to the shaved dorsal skin and ears. For example, a 5% PiCl solution is applied on day 0, followed by weekly applications of 1% PiCl for several weeks to establish chronic inflammation.
-
Treatment: this compound or H4R antagonists (e.g., JNJ7777120) are administered orally or topically. Treatment can be prophylactic (starting before or at the time of initial sensitization) or therapeutic (starting after the establishment of skin lesions).
-
Analysis:
-
Dermatitis Score: Skin lesions are scored weekly based on the severity of erythema, edema, excoriation, and dryness.
-
Scratching Behavior: The number of scratching bouts is counted over a defined period (e.g., 30 minutes) after placing the mice in an observation cage.
-
Histological Analysis: Skin biopsies are taken for histological examination to assess epidermal thickness, and infiltration of inflammatory cells such as mast cells and eosinophils.
-
Measurement of Serum IgE: Blood is collected to measure the total serum IgE levels by ELISA.
-
Cytokine Levels in Skin: Skin tissue is homogenized to measure the levels of inflammatory cytokines (e.g., IL-4, IL-5, TSLP, TARC) by ELISA or real-time PCR.
-
Conclusion
The comparative efficacy of this compound and H4R antagonists in allergy models reveals a clear therapeutic advantage for the antagonists. H4R antagonists consistently demonstrate robust anti-inflammatory and anti-pruritic effects, positioning them as promising candidates for the treatment of allergic diseases. The role of H4R agonists is more ambiguous; while they can be pro-inflammatory, emerging evidence of potential anti-inflammatory actions in specific contexts warrants further investigation. This complexity highlights the importance of understanding the nuanced signaling of the H4 receptor and the specific immune environment in which it is being modulated. Future research should focus on direct, head-to-head in vivo comparisons of H4R agonists and antagonists across a range of allergy models to fully elucidate their therapeutic potential and guide the development of next-generation anti-allergic therapies.
References
4-Methylhistamine: A Comparative Analysis of its Receptor Binding Affinity Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the differential receptor binding affinity of 4-Methylhistamine, a selective histamine H4 receptor agonist, across various species. The information presented herein is intended to support research and drug development efforts by offering a clear overview of its pharmacological profile, supported by experimental data and methodologies.
Comparative Binding Affinity of this compound
This compound is widely recognized for its high affinity and selectivity for the histamine H4 receptor (H4R) subtype. However, its binding characteristics can vary significantly across different species and among the four histamine receptor subtypes (H1, H2, H3, and H4). The following table summarizes the quantitative binding affinity data (Ki, Kd) of this compound at human, rat, mouse, and guinea pig histamine receptors. This data is crucial for the translational relevance of preclinical studies.
| Species | Receptor | Binding Affinity (nM) | Parameter |
| Human | H1 | >10,000 | Ki |
| H2 | >10,000 | Ki | |
| H3 | 19,000 | Ki | |
| H4 | 7.0 - 50 | Ki | |
| Rat | H1 | Not Reported¹ | - |
| H2 | Not Reported¹ | - | |
| H3 | Very Low Affinity² | - | |
| H4 | 73 | Ki | |
| Mouse | H1 | Not Reported¹ | - |
| H2 | Not Reported¹ | - | |
| H3 | Not Reported¹ | - | |
| H4 | 55 | Ki | |
| Guinea Pig | H1 | 281,838 | Kd³ |
| H2 | 53,703 | Kd³ | |
| H3 | Not Reported¹ | - | |
| H4 | Not Reported¹ | - |
¹Quantitative data for this compound binding to these receptors is not consistently reported in the literature, with studies generally indicating very low affinity compared to the H4 receptor. ²Described as having very low affinity at the rat H3 autoreceptor[1]. ³Calculated from -log KD values of 3.55 for H1 and 4.27 for H2 receptors, respectively[2].
Experimental Protocols: Radioligand Binding Assay
The binding affinity of this compound to histamine receptors is typically determined using competitive radioligand binding assays. The following is a generalized protocol synthesized from established methodologies.
Objective: To determine the inhibitory constant (Ki) of this compound for a specific histamine receptor subtype.
Materials:
-
Cell Membranes: Membranes from cells recombinantly expressing the target histamine receptor subtype (e.g., HEK293 or CHO cells).
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the target receptor (e.g., [³H]Mepyramine for H1R, [¹²⁵I]Iodoaminopotentidine for H2R, [³H]Nα-methylhistamine for H3R, or [³H]Histamine for H4R).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known, non-labeled ligand for the target receptor to determine non-specific binding.
-
Assay Buffer: Appropriate buffer solution (e.g., Tris-HCl or PBS) with necessary supplements.
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest and prepare a membrane fraction through centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a sufficient period to reach binding equilibrium.
-
Filtration: Rapidly terminate the assay by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Histamine Receptor Signaling Pathways
The four histamine receptor subtypes are G-protein coupled receptors (GPCRs) that initiate distinct intracellular signaling cascades upon activation. Understanding these pathways is essential for interpreting the functional consequences of this compound binding.
-
H1 Receptor (Gq/11-coupled): Activation of the H1 receptor leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).
-
H2 Receptor (Gs-coupled): The H2 receptor is coupled to the stimulatory G-protein (Gs), which activates adenylyl cyclase (AC). This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent activation of protein kinase A (PKA).
-
H3 Receptor (Gi/o-coupled): As a presynaptic autoreceptor, the H3 receptor couples to the inhibitory G-protein (Gi/o). This inhibits adenylyl cyclase, leading to a decrease in cAMP levels, and also modulates ion channels.
-
H4 Receptor (Gi/o-coupled): Similar to the H3 receptor, the H4 receptor is coupled to Gi/o. Its activation inhibits adenylyl cyclase and leads to a decrease in cAMP. It is highly expressed on immune cells and plays a crucial role in inflammatory responses.
Conclusion
The available data consistently demonstrate that this compound is a potent and selective agonist for the H4 receptor across multiple species, with significantly lower affinity for H1, H2, and H3 receptors. This selectivity profile makes it an invaluable tool for elucidating the physiological and pathophysiological roles of the H4 receptor, particularly in the context of inflammation and immune responses. The species-specific differences in binding affinity highlighted in this guide underscore the importance of careful consideration when extrapolating preclinical data to human applications. The provided experimental framework and signaling pathway diagrams offer a foundational understanding for researchers engaged in the study of histamine receptor pharmacology.
References
A Comparative Analysis of Itch Induction by 4-Methylhistamine and Histamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the itch (pruritus) response induced by 4-Methylhistamine and the well-established inflammatory mediator, histamine. By examining their distinct receptor affinities, signaling pathways, and in-vivo effects, this document aims to furnish researchers with the critical data necessary for advancing the development of novel anti-pruritic therapies.
Executive Summary
Histamine, a widely recognized pruritogen, elicits an itch response primarily through the activation of Histamine H1 Receptors (H1R) on sensory neurons.[1][2][3] In contrast, this compound, a selective Histamine H4 Receptor (H4R) agonist, offers a valuable tool for investigating the specific role of H4R in pruritus.[4][5] While both compounds ultimately lead to the sensation of itch, their underlying mechanisms and the potential for therapeutic intervention differ significantly. This guide synthesizes experimental findings to illuminate these differences.
Comparative Data on Itch Response
The following table summarizes quantitative data from preclinical studies investigating the scratching behavior induced by this compound and histamine in murine models. These studies are crucial for understanding the potency and efficacy of these pruritogens.
| Pruritogen | Animal Model | Dose | Mean Scratching Bouts (per 30 min) | Key Findings | Reference |
| This compound | C57BL/6 Mice | 500 nmol/L (i.d.) | Significantly increased vs. vehicle | Induced a significant scratching response, indicating H4R activation leads to itch. | |
| This compound | BalbC Mice | Not specified | Not specified | H4R agonists, including this compound, induce scratching behavior that is attenuated by H4R antagonists. | |
| Histamine | BalbC Mice | 0.03–80 μmol (i.d.) | Dose-dependent increase | Confirmed histamine's role in inducing itch, mediated by both H1 and H4 receptors. | |
| Immepip (H4R agonist) | Mice | Not specified | 96 ± 11 | Immepip-induced scratching was significantly blocked by a TRPV1 antagonist (AMG9810) and a PLC inhibitor (U73122). |
Experimental Protocols
Understanding the methodologies behind the data is paramount for interpretation and replication. Below are detailed protocols for key experiments cited in this guide.
Intradermal Injection and Behavioral Observation in Mice
This protocol is a standard method for assessing itch response in preclinical models.
Objective: To quantify the scratching behavior induced by intradermal administration of a pruritogen.
Materials:
-
Test compounds (this compound, Histamine) dissolved in sterile saline.
-
Vehicle control (sterile saline).
-
Syringes with 26G or 30G needles.
-
Observation chambers (e.g., acrylic boxes).
-
Video recording equipment.
Procedure:
-
Animal Acclimation: Mice are habituated to the testing environment for at least two days prior to the experiment. On the day of testing, they are placed in individual observation chambers for at least 40 minutes to acclimate.
-
Injection Site Preparation: The nape of the neck is shaved to allow for clear observation of the injection site and any resulting skin reactions.
-
Intradermal Injection: Under brief isoflurane anesthesia, a 50 µL volume of the test compound or vehicle is injected intradermally into the nape of the neck.
-
Behavioral Recording: Immediately following the injection, the animals are returned to their chambers, and their behavior is video-recorded for a predefined period, typically 30 minutes.
-
Data Analysis: The number of scratching bouts directed at the injection site is counted by a trained observer blinded to the treatment groups. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site.
Signaling Pathways of Itch Induction
The sensation of itch is initiated by the activation of specific receptors on sensory neurons, which triggers a cascade of intracellular signaling events. The diagrams below illustrate the distinct and overlapping pathways for histamine and this compound.
Histamine-Induced Itch Signaling Pathway
Histamine-induced itch is a complex process involving the activation of both H1 and H4 receptors, which converge on the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.
Caption: Histamine activates both H1 and H4 receptors, leading to TRPV1 activation and itch.
This compound-Induced Itch Signaling Pathway
As a selective H4R agonist, this compound isolates the H4 receptor-mediated pathway of itch.
Caption: this compound selectively activates the H4 receptor to induce itch via PLC and TRPV1.
Conclusion and Future Directions
The comparative analysis of this compound and histamine-induced itch underscores the distinct roles of H1 and H4 receptors in pruritus. While H1R has traditionally been the primary target for anti-itch therapies, the significant contribution of H4R, as demonstrated by studies with this compound, presents a compelling case for the development of H4R antagonists as novel anti-pruritic agents. Future research should focus on further elucidating the downstream signaling components of the H4R pathway and exploring the therapeutic potential of dual H1R/H4R antagonists for a broad-spectrum anti-itch effect. The convergence of both pathways on TRPV1 activation also highlights this channel as a critical node for therapeutic intervention.
References
- 1. Histamine-induced itch and its relationship with pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pruritus: Progress toward Pathogenesis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding itch: An update on mediators and mechanisms of pruritus - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 4. Peripheral Neuronal Mechanism of Itch - Itch - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Histamine H4 Receptor Agonist, this compound, Aggravates Disease Progression and Promotes Pro-Inflammatory Signaling in B Cells in an Experimental Autoimmune Encephalomyelitis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Methylhistamine: A Comparative Guide to its Selectivity for the Histamine H4 Receptor Over the H3 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4-Methylhistamine's activity at the histamine H3 (H3R) and H4 (H4R) receptors, supported by experimental data. This compound is a critical pharmacological tool, and understanding its receptor selectivity is paramount for accurate experimental design and interpretation in immunology, neuroscience, and drug discovery.
Data Presentation: Quantitative Comparison
Experimental data consistently demonstrates that this compound is a potent and selective agonist for the H4 receptor with significantly lower affinity and potency for the H3 receptor.[1][2][3] Studies have shown a greater than 100-fold selectivity for the human H4 receptor over other histamine receptor subtypes, including the H3R.[3][4]
The following table summarizes the binding affinities (Ki) and functional potencies (pEC50) of this compound at human H3 and H4 receptors. A lower Ki value indicates higher binding affinity, while a higher pEC50 value indicates greater potency in functional assays.
| Parameter | Receptor | This compound Value | Reference Compound | Reference Value | Source |
| Binding Affinity (Ki, nM) | Human H4R | 7.0 ± 1.2 | Histamine | 3.8 ± 0.8 (KD) | |
| Human H4R | 50 | - | - | ||
| Human H3R | Very Low Potency | (±)-α,β-dimethylhistamine | Potent Agonist | ||
| Functional Potency (pEC50) | Human H4R | 7.4 ± 0.1 | - | - | |
| Human H3R | Agonist only at high concentrations | - | - |
Signaling Pathways
The H3 and H4 receptors, despite both coupling to Gi/o proteins to inhibit adenylyl cyclase and decrease intracellular cAMP levels, trigger distinct downstream physiological responses due to their differing tissue distribution and signaling partners. The H3 receptor is primarily found in the central nervous system where it acts as a presynaptic autoreceptor, regulating the release of histamine and other neurotransmitters like dopamine, acetylcholine, and serotonin. In contrast, the H4 receptor is predominantly expressed on cells of the immune system, including mast cells, eosinophils, and T cells, where it mediates inflammatory responses and chemotaxis.
Experimental Protocols
The selectivity of this compound is determined through rigorous in vitro pharmacological assays. The two primary methods are competitive radioligand binding assays and functional assays measuring second messenger modulation, such as cAMP accumulation.
Radioligand Competition Binding Assay
This assay quantifies the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand from the H3 or H4 receptor.
1. Materials and Reagents:
-
Cell Membranes: Membranes prepared from cell lines (e.g., HEK293 or CHO) stably expressing either the human H3 or H4 receptor.
-
Radioligand: A high-affinity radiolabeled ligand specific for the target receptor. For H3R, [3H]Nα-methylhistamine is commonly used. For H4R, [3H]histamine is a suitable choice.
-
Test Compound: Unlabeled this compound.
-
Assay Buffer: Typically 50 mM Tris-HCl buffer (pH 7.4).
-
Wash Buffer: Cold 50 mM Tris-HCl buffer (pH 7.4).
-
Scintillation Cocktail: For detection of radioactivity.
2. Procedure:
-
Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.
-
Equilibration: Incubate the mixture to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Termination: Terminate the binding reaction by rapid filtration through a glass fiber filter plate, which traps the membranes with the bound radioligand.
-
Washing: Quickly wash the filters with cold wash buffer to remove any unbound radioligand.
-
Detection: Add scintillation cocktail to the filters and quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the functional consequence of receptor activation by quantifying the inhibition of cAMP production.
1. Materials and Reagents:
-
Cells: Whole cells (e.g., HEK293 or CHO) stably expressing the human H3 or H4 receptor.
-
Assay Buffer: Typically Hanks' Balanced Salt Solution (HBSS) containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Forskolin: An adenylyl cyclase activator used to stimulate a basal level of cAMP production.
-
Test Compound: this compound.
-
cAMP Detection Kit: Commercially available kits (e.g., HTRF, AlphaScreen, or ELISA-based) for quantifying intracellular cAMP levels.
2. Procedure:
-
Cell Plating: Seed the cells into a multi-well plate and allow them to adhere overnight.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.
-
Stimulation: Add a fixed concentration of forskolin to all wells (except the negative control) to stimulate adenylyl cyclase and induce cAMP production.
-
Incubation: Incubate for a defined period (e.g., 15-30 minutes at 37°C) to allow for cAMP accumulation.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's protocol.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound. The data is fitted to a sigmoidal dose-response curve to determine the potency (EC50 or pEC50) and efficacy of this compound in inhibiting forskolin-stimulated cAMP production.
Conclusion
The available experimental data from both radioligand binding and functional assays unequivocally confirms that this compound is a potent and selective agonist for the histamine H4 receptor. Its affinity and functional potency at the H3 receptor are significantly lower, establishing it as an invaluable tool for researchers to selectively probe the function of the H4 receptor in various physiological and pathological processes, particularly within the immune system.
References
- 1. Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Compared pharmacology of human histamine H3 and H4 receptors: structure-activity relationships of histamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of this compound as the first potent and selective H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Evaluation of Histamine H1-, H2-, and H3-Receptor Ligands at the Human Histamine H4 Receptor: Identification of this compound as the First Potent and Selective H4 Receptor Agonist | Semantic Scholar [semanticscholar.org]
Reproducibility of 4-Methylhistamine's Effect on TNF-α Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The reproducibility of the effect of 4-Methylhistamine, a potent histamine H4 receptor (H4R) agonist, on Tumor Necrosis Factor-alpha (TNF-α) expression presents a complex and context-dependent landscape. This guide provides a comprehensive comparison of experimental findings, detailing the conditions under which this compound either stimulates or has a nuanced effect on TNF-α production. The data herein is intended to aid researchers in designing experiments and interpreting results related to H4R signaling and its immunomodulatory functions.
Comparative Analysis of this compound's Effect on TNF-α Expression
The impact of this compound on TNF-α expression is not uniform across different experimental models. The following table summarizes key findings from various studies, highlighting the model system, treatment conditions, and observed outcomes. This comparative data underscores the importance of the biological context in determining the effect of H4R activation on TNF-α.
| Experimental Model | This compound Treatment | Effect on TNF-α Expression | Alternative Compound Effect | Reference |
| Murine Chronic Stress Model (Spleen) | 30 mg/kg, i.p., twice daily for 2 days | Upregulation of TNF-α mRNA | Not Reported in this study | [1] |
| Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model (Brain) | 30 mg/kg/day, i.p., from days 14 to 42 | Increased Tnfα mRNA expression | Not Reported in this study | [2] |
| EAE Mouse Model (Spleen B cells) | 30 mg/kg/day, i.p., from days 14 to 42 | Increased percentage of CD19+TNF-α+ and CXCR5+TNF-α+ cells | Not Reported in this study | [2] |
| Human Mast Cells (LAD2 cell line) | Not specified | Mediates release of TNF-α | H2 Receptor Agonist (Amthamine): Potentiated IL-4-induced CCL18 mRNA expression in M2 macrophages, a different context. | [3][4] |
| Human CD4+ T(H)2 cells | Not specified | Induced AP-1, but did not alter TNF-α expression directly. Upregulated IL-31. | Not Reported in this study | |
| In vivo LPS-induced inflammation (BALB/c mice) | Not applicable (study used H4R antagonists) | H4R antagonists inhibited LPS-induced TNF production, suggesting H4R agonism may promote it. | Not Reported in this study |
Experimental Protocols
Understanding the methodologies behind these findings is critical for their interpretation and for designing future studies.
Murine Chronic Stress Model
-
Animal Model: Male Swiss mice.
-
Stress Induction: Mice were placed in 50ml conical centrifuge tubes for 12 hours followed by a 12-hour rest period.
-
Treatment: this compound (30 mg/kg) was administered intraperitoneally (i.p.) twice daily for 2 days.
-
TNF-α Measurement: Spleens were harvested, and TNF-α mRNA expression was quantified using RT-PCR. Protein expression was assessed by Western blot.
Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
-
Animal Model: Swiss Jim Lambert mice.
-
EAE Induction: Standard protocols for EAE induction were followed.
-
Treatment: this compound (30 mg/kg/day) was administered i.p. from day 14 to 42 post-immunization.
-
TNF-α Measurement:
-
Brain: Tnfα mRNA expression was measured by RT-PCR.
-
Spleen: The percentage of TNF-α positive B cells (CD19+ and CXCR5+) was determined by flow cytometry.
-
Human Mast Cell Culture (LAD2)
-
Cell Line: Laboratory of Allergic Diseases 2 (LAD2) human mast cell line.
-
Culture Conditions: Standard cell culture conditions for LAD2 cells.
-
Treatment: Cells were stimulated with H4R agonists.
-
TNF-α Measurement: Release of TNF-α was measured, likely by ELISA, though the specific method is not detailed in the abstract.
-
Signaling Pathway Analysis: The involvement of PI3K, ERK, Ca2+-Calcineurin-NFAT, and p38 signaling pathways was investigated using specific inhibitors.
Signaling Pathways and Experimental Workflow
Signaling Pathway of H4R-Mediated TNF-α Release in Mast Cells
The activation of the H4 receptor by this compound in human mast cells triggers multiple signaling cascades that converge to regulate the release of TNF-α. The diagram below illustrates the key pathways identified.
References
- 1. Stimulation of the histamine 4 receptor with this compound modulates the effects of chronic stress on the Th1/Th2 cytokine balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histamine H4 Receptor Agonist, this compound, Aggravates Disease Progression and Promotes Pro-Inflammatory Signaling in B Cells in an Experimental Autoimmune Encephalomyelitis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histamine H4 Receptor mediates interleukin-8 and TNF-α release in human mast cells via multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histamine Increases Th2 Cytokine-Induced CCL18 Expression in Human M2 Macrophages | MDPI [mdpi.com]
Safety Operating Guide
Proper Disposal of 4-Methylhistamine: A Guide for Laboratory Professionals
For Immediate Release
Researchers, scientists, and drug development professionals handling 4-Methylhistamine must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper management of this compound waste.
Prioritizing Safety in Disposal
This compound is categorized as a hazardous substance, causing skin and eye irritation, and is harmful if swallowed or in contact with skin.[1] Due to its potential health risks, it is imperative that this compound is not disposed of through standard laboratory drains or as regular solid waste. All disposal actions must be in compliance with federal, state, and local hazardous waste regulations.
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound and its containers is through a licensed hazardous waste disposal company. The following steps outline the process for preparing this chemical for disposal:
-
Waste Identification and Segregation:
-
Clearly label all waste containing this compound as hazardous.
-
Segregate this compound waste from other laboratory waste streams to prevent accidental mixing with incompatible materials.
-
-
Container Management:
-
Use appropriate, leak-proof, and clearly labeled containers for collecting this compound waste.
-
Ensure containers are kept closed when not in use.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor to schedule a pickup.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for its safe transport and disposal.
-
Regulatory Compliance
While this compound is not explicitly listed as a P- or U-listed hazardous waste under the Resource Conservation and Recovery Act (RCRA), it must be evaluated for hazardous characteristics, including ignitability, corrosivity, reactivity, and toxicity. The responsibility for this determination lies with the waste generator. Given its known irritant properties, it is prudent to manage it as a hazardous waste.
Quantitative Hazard Data
| Hazard Classification | Description | GHS Hazard Statement |
| Skin Corrosion/Irritation | Causes skin irritation | H315 |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 |
| Specific Target Organ Toxicity | May cause respiratory irritation | H335 |
Source: PubChem[1]
Experimental Protocols for Safe Handling
While no specific in-lab neutralization protocols are recommended before disposal, safe handling during use and preparation for disposal is critical. Always consult the material's Safety Data Sheet (SDS) before handling.
Personal Protective Equipment (PPE) during handling and waste preparation:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Body Protection: Laboratory coat.
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Final disposal of this compound is typically achieved through high-temperature incineration by a licensed hazardous waste management facility. This method is effective for the destruction of nitrogen-containing organic compounds.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
